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  • Product: O-(cyclobutylmethyl)hydroxylamine
  • CAS: 773799-69-2

Core Science & Biosynthesis

Foundational

Thermodynamic properties and stability of O-(cyclobutylmethyl)hydroxylamine

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of O-(cyclobutylmethyl)hydroxylamine For Researchers, Scientists, and Drug Development Professionals Abstract O-(cyclobutylmethyl)hydroxylamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of O-(cyclobutylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(cyclobutylmethyl)hydroxylamine is a molecule of interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, storage, and application in synthesis and formulation. This guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing O-(cyclobutylmethyl)hydroxylamine. In the absence of direct experimental data for this specific compound, this document focuses on established, field-proven protocols and computational methods to predict and measure its key thermodynamic parameters. We will explore quantum-chemical calculations for estimating the enthalpy of formation, entropy, and Gibbs free energy, as well as standard experimental techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for assessing its thermal stability.

Introduction: The Significance of Thermodynamic Characterization

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are related to the physicochemical properties of the molecules involved. For a compound like O-(cyclobutylmethyl)hydroxylamine, which may serve as a crucial intermediate or a key pharmacophore, understanding its inherent stability and energy landscape is not merely an academic exercise. It is a critical component of risk assessment and process optimization.

The thermodynamic properties of a molecule govern its reactivity, shelf-life, and compatibility with other substances. For instance, the enthalpy of formation provides a measure of the energy stored within the molecule's chemical bonds. A highly positive enthalpy of formation can indicate an endothermic compound with potential for energetic decomposition. The Gibbs free energy of formation dictates the spontaneity of its formation and its equilibrium position in chemical reactions.

Furthermore, the thermal stability of O-(cyclobutylmethyl)hydroxylamine is a crucial parameter for safe handling and for defining the operational limits of synthetic processes. Uncontrolled thermal decomposition can lead to hazardous situations, especially during scale-up. Therefore, a rigorous evaluation of its thermodynamic properties is a foundational step in its development lifecycle.

This guide is structured to provide both theoretical and practical frameworks for this evaluation. We will first delve into computational methods that offer a predictive understanding of the molecule's thermodynamics, followed by a detailed exploration of the experimental techniques that would be employed for empirical validation.

Synthesis and Handling Considerations

While a detailed synthetic optimization is beyond the scope of this guide, a plausible and established route to O-alkylated hydroxylamines provides context for the compound's potential impurities and handling requirements. A common and effective method involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection.[1][2][3]

A likely synthetic pathway would be the reaction of cyclobutylmethanol with a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide, under Mitsunobu conditions or by first converting the alcohol to a good leaving group (e.g., a mesylate) followed by nucleophilic substitution.[3][4] The final step would be the removal of the protecting group to yield the desired O-(cyclobutylmethyl)hydroxylamine.

Given that hydroxylamine and some of its derivatives can be thermally unstable, it is prudent to handle O-(cyclobutylmethyl)hydroxylamine with care, especially during its purification (e.g., distillation) where thermal stress is applied. Initial small-scale stability screening is always recommended.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for estimating the thermodynamic properties of organic molecules.[5][6] High-level quantum-chemical methods can predict enthalpies of formation with a high degree of accuracy.

Methodology: A Quantum-Chemical Workflow

The following workflow outlines the steps for a robust computational determination of the standard enthalpy of formation (ΔfH°), standard entropy (S°), and standard Gibbs free energy of formation (ΔfG°).

G cluster_0 Computational Workflow mol_struct 1. Molecular Structure Generation (O-(cyclobutylmethyl)hydroxylamine) conf_search 2. Conformational Analysis (Identify low-energy conformers) mol_struct->conf_search geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc 4. Vibrational Frequency Calculation (Confirm minimum energy, obtain ZPVE and thermal corrections) geom_opt->freq_calc single_point 5. High-Level Single-Point Energy Calculation (e.g., G3, G3MP2, or CCSD(T)) freq_calc->single_point isodesmic 6. Isodesmic Reaction Scheme (Error cancellation) single_point->isodesmic thermo_calc 7. Calculation of Thermodynamic Properties (ΔfH°, S°, ΔfG°) isodesmic->thermo_calc

Caption: Workflow for computational prediction of thermodynamic properties.

Step-by-Step Computational Protocol
  • Molecular Structure Generation and Conformational Analysis: The 3D structure of O-(cyclobutylmethyl)hydroxylamine is first generated. Due to the flexibility of the cyclobutylmethyl group, a thorough conformational search is necessary to identify all low-energy conformers.

  • Geometry Optimization and Vibrational Frequencies: Each conformer is then optimized using a reliable density functional theory (DFT) method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)). A subsequent frequency calculation at the same level of theory is crucial to ensure that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • High-Level Single-Point Energy Calculation: To improve the accuracy of the electronic energy, a more sophisticated and computationally expensive method is used. Composite methods like Gaussian-3 (G3) or G3MP2 are excellent choices as they are designed to approximate coupled-cluster level calculations.[6]

  • Isodesmic Reaction Scheme: To minimize systematic errors in the calculations, an isodesmic reaction scheme is highly recommended.[7][8] This involves constructing a balanced chemical reaction where the types of chemical bonds on both the reactant and product sides are the same. This allows for a significant cancellation of errors. An example of an isodesmic reaction for O-(cyclobutylmethyl)hydroxylamine is:

    O-(cyclobutylmethyl)hydroxylamine + Propane → Cyclobutane + Propan-1-ol + Hydroxylamine

    The enthalpy of this reaction (ΔH_rxn) is calculated from the computed energies of all species. The enthalpy of formation of the target molecule can then be derived using Hess's law and known experimental enthalpies of formation for the other molecules in the reaction.

Projected Thermodynamic Data (Computational)

The following table summarizes the type of data that would be obtained from these calculations. The values are illustrative placeholders.

PropertyProjected ValueUnitsMethod
Standard Enthalpy of Formation (ΔfH°)-150 ± 10kJ/molG3MP2 with Isodesmic Correction
Standard Molar Entropy (S°)350 ± 5J/(mol·K)G3MP2
Standard Gibbs Free Energy of Formation (ΔfG°)-30 ± 15kJ/molG3MP2

Experimental Determination of Thermal Stability

While computational methods are predictive, experimental validation is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing the thermal stability of a compound.[9][10][11][12][13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It can detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 1-3 mg of O-(cyclobutylmethyl)hydroxylamine into a hermetically sealed aluminum or gold-plated steel pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature beyond any expected decomposition (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the decomposition exotherm is a key indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][15][16][17] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of O-(cyclobutylmethyl)hydroxylamine into a ceramic or platinum TGA pan.

  • Experimental Setup: Place the sample pan into the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere from ambient temperature to a high temperature (e.g., 500 °C).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

G cluster_1 Experimental Workflow for Thermal Stability sample_prep 1. Sample Preparation (O-(cyclobutylmethyl)hydroxylamine) dsc_analysis 2a. DSC Analysis (1-3 mg, hermetic pan, 10 °C/min) sample_prep->dsc_analysis tga_analysis 2b. TGA Analysis (5-10 mg, ceramic pan, 10 °C/min) sample_prep->tga_analysis data_acq 3. Data Acquisition (Thermograms and Mass Loss Curves) dsc_analysis->data_acq tga_analysis->data_acq data_interp 4. Data Interpretation (Determine Onset of Decomposition, Mass Loss %) data_acq->data_interp stability_assess 5. Stability Assessment (Define Safe Handling Temperatures) data_interp->stability_assess

Caption: Workflow for experimental thermal stability analysis.

Projected Thermal Stability Data

This table illustrates the expected data from DSC and TGA experiments.

ParameterProjected ValueUnitsMethod
Melting Point (Onset)45 - 55°CDSC
Decomposition Onset (DSC)> 150°CDSC
Decomposition Onset (TGA, 5% mass loss)> 160°CTGA
Enthalpy of Decomposition-200 to -400J/gDSC

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation can be determined experimentally using bomb calorimetry.[18][19] This technique measures the heat of combustion (ΔcH°) of the compound.

Experimental Protocol:

  • Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

  • Sample Preparation: A precisely weighed sample of O-(cyclobutylmethyl)hydroxylamine is placed in a crucible inside the bomb.

  • Combustion: The bomb is sealed, pressurized with excess pure oxygen, and the sample is ignited.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).[18][20]

Conclusion

A comprehensive understanding of the thermodynamic properties and stability of O-(cyclobutylmethyl)hydroxylamine is a prerequisite for its successful application in research and development. This guide has outlined a dual approach for achieving this understanding. First, by leveraging modern computational chemistry, we can obtain reliable estimates of key thermodynamic parameters, providing a strong theoretical foundation. Second, through the application of standard, well-established experimental techniques such as DSC, TGA, and bomb calorimetry, these predictions can be empirically verified, ensuring the safe and efficient use of this valuable chemical building block. The integration of these computational and experimental workflows represents a robust strategy for the thorough characterization of novel compounds in the drug development pipeline.

References

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. SYNTHESIS, 2006(10), 1635–1638.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). . Retrieved March 24, 2026, from [Link]

  • A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. (2005). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Retrieved March 24, 2026, from [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (n.d.). . Retrieved March 24, 2026, from [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Six Methods for Estimating the Formation Enthalpy of Organic Compounds. (n.d.). Journal of Pyrotechnics Archive. Retrieved March 24, 2026, from [Link]

  • Malik, G., Ferry, A., Guinchard, X., & Crich, D. (2012).
  • Differential Scanning Calorimeter vs. Other Thermal Analysis Methods. (2025). Retrieved March 24, 2026, from [Link]

  • Thermal Analysis of Organic Compounds. (2018). AZoM.com. Retrieved March 24, 2026, from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • The Calculation of Thermodynamic Properties of Molecules. (2016). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. (2007). ACS Publications. Retrieved March 24, 2026, from [Link]

  • COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. (2019). Retrieved March 24, 2026, from [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method. (2024). IEEE Xplore. Retrieved March 24, 2026, from [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2025). MDPI. Retrieved March 24, 2026, from [Link]

  • Calculation of the Standard Enthalpy of Formation of Organic Compound by the Homodesmotic Method. (2024). IEEE Xplore. Retrieved March 24, 2026, from [Link]

  • Standard enthalpy of formation. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved March 24, 2026, from [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026). ResolveMass Laboratories Inc. Retrieved March 24, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of O-(cyclobutylmethyl)hydroxylamine for Research and Development

Foreword: A Proactive Stance on Laboratory Safety In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. O-(cyclobutylmethyl)hydroxylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities is a daily occurrence. O-(cyclobutylmethyl)hydroxylamine and its salts are valuable building blocks, but like any research chemical, they demand a thorough understanding of their potential hazards and a disciplined approach to their handling. This guide is crafted for the discerning researcher, scientist, and drug development professional who prioritizes a culture of safety. It moves beyond a mere recitation of generic safety protocols to provide a deeper, scientifically-grounded understanding of why certain precautions are necessary when working with this specific, and representative, class of compounds. Our philosophy is that true safety in the laboratory is not achieved by simply following rules, but by comprehending the principles that underpin them.

Section 1: Chemical and Physical Identity of O-(cyclobutylmethyl)hydroxylamine Hydrochloride

A foundational aspect of safe chemical handling is a precise understanding of the substance's identity and properties. For O-(cyclobutylmethyl)hydroxylamine, the most commonly available form for research is its hydrochloride salt.

PropertyValueSource
Chemical Name O-(cyclobutylmethyl)hydroxylamine hydrochloride[1]
CAS Number 75852-80-1[1][2]
Molecular Formula C₅H₁₂ClNO[2]
Molecular Weight 137.61 g/mol [2]
Physical Form Powder[2]
Synonyms O-(cyclobutylmethyl)hydroxylamine HCl[2]

Section 2: Hazard Identification and Risk Assessment

GHS Classification:

  • Skin Irritation (Category 2) [1]

  • Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , Respiratory System[1]

Hazard Statements (H-Statements):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[1][2]

It is crucial to recognize that the toxicological properties of O-(cyclobutylmethyl)hydroxylamine have not been fully investigated. Therefore, a prudent approach dictates that this compound should be handled as if it possesses greater hazards than currently documented. The known reactivity of the parent compound, hydroxylamine, which can be explosive, underscores the need for caution.[3]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safe Handling

The most effective safety programs implement a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes engineering and administrative controls over a sole reliance on personal protective equipment (PPE).

HierarchyOfControls cluster_0 Hierarchy of Controls for O-(cyclobutylmethyl)hydroxylamine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes inherent safety measures.

Section 4: Standard Operating Procedures (SOPs) for Handling O-(cyclobutylmethyl)hydroxylamine Hydrochloride

These SOPs are designed to provide a comprehensive framework for the safe handling of this compound from receipt to disposal.

4.1. Engineering Controls: The First Line of Defense

All manipulations of O-(cyclobutylmethyl)hydroxylamine hydrochloride powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4] The fume hood provides a physical barrier and ensures that any generated dust or vapors are exhausted away from the user.

4.2. Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile, should be worn.[6] It is critical to inspect gloves for any signs of degradation or perforation before use and to dispose of them properly after handling.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

4.3. Administrative Controls: Safe Work Practices

  • Designated Work Area: All work with O-(cyclobutylmethyl)hydroxylamine hydrochloride should be performed in a designated and clearly labeled area.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[4] Avoid actions that could generate dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Working Alone: Avoid working alone when handling this and other potentially hazardous materials.

4.4. Storage and Segregation

Proper storage is critical to maintaining the stability of O-(cyclobutylmethyl)hydroxylamine hydrochloride and preventing hazardous interactions.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents, combustible materials, and alkalis.[6][7]

  • Moisture and Air Sensitivity: The parent compound, hydroxylamine hydrochloride, is known to be sensitive to air and moisture.[7][8] It is prudent to assume similar sensitivities for its derivatives and consider storage under an inert atmosphere if long-term stability is required.

Section 5: Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is paramount to mitigating the consequences of an accidental release or exposure.

EmergencyResponse cluster_1 Emergency Response Workflow Spill Spill or Exposure Occurs Assess Assess Situation (Is it safe to approach?) Spill->Assess Evacuate Evacuate Area (If necessary) Assess->Evacuate No FirstAid Administer First Aid Assess->FirstAid Yes (Exposure) Cleanup Contain and Clean Up Spill (If trained) Assess->Cleanup Yes (Spill) Notify Notify Supervisor and EHS Evacuate->Notify FirstAid->Notify Cleanup->Notify

Caption: A clear workflow for emergency response is essential.

5.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

5.2. Accidental Release Measures

  • Small Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[6]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Ventilation: Ensure adequate ventilation of the spill area.

Section 6: Waste Disposal

All waste containing O-(cyclobutylmethyl)hydroxylamine hydrochloride must be treated as hazardous waste.

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Consult with your institution's EHS department for specific guidance.

Section 7: Conclusion: A Commitment to a Culture of Safety

The safe handling of O-(cyclobutylmethyl)hydroxylamine and other research chemicals is not merely a matter of compliance; it is a professional and ethical obligation. By understanding the known and potential hazards of this compound and by diligently applying the principles of the hierarchy of controls, researchers can confidently and safely advance their scientific endeavors. This guide serves as a living document, and it is the responsibility of every scientist to remain vigilant, seek out new information, and continuously refine their safety practices.

References

  • O-(cyclobutylmethyl)hydroxylamine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Hydroxylamine Hydrochloride - Safety Data Sheet. Infinity Fine-Chem. [Link]

  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). MilliporeSigma. [Link]

  • SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Lab Alley. [Link]

  • ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. INCHEM. [Link]

  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Workflows for O-(Cyclobutylmethyl)hydroxylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper Structural Rationale & Pharmacokinetic Utility In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Laboratory Whitepaper

Structural Rationale & Pharmacokinetic Utility

In modern drug discovery, the incorporation of alkoxyamines to form oxime ethers is a highly effective strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs). O-(cyclobutylmethyl)hydroxylamine is a specialized building block designed for this exact purpose.

The selection of the cyclobutylmethyl moiety is not arbitrary; it is driven by specific pharmacokinetic causality. Linear alkyl chains (like ethyl or propyl groups) are highly susceptible to cytochrome P450-mediated oxidative cleavage. In contrast, the steric bulk and ring strain of the cyclobutane ring provide a "metabolic shield," enhancing the half-life of the resulting oxime derivative while simultaneously increasing the molecule's lipophilicity (LogP) to improve cellular permeability.

Physicochemical Profiling: Salt vs. Free Base

O-(cyclobutylmethyl)hydroxylamine is almost exclusively commercialized and stored as a hydrochloride salt (CAS No.: 75852-80-1)[1]. Understanding the thermodynamic and physical differences between the stable salt and the reactive free base is critical for successful synthetic application.

Table 1: Comparative Physicochemical Properties
PropertyFree Base (Reactive Species)Hydrochloride Salt (Storage Form)
Formula C5H11NOC5H12ClNO
Molecular Weight 101.15 g/mol 137.61 g/mol [1]
CAS Number N/A (Transient)75852-80-1[2]
Physical State LiquidCrystalline Solid[3]
Density ~0.92 – 0.96 g/cm³ (Predicted)~0.4 – 0.6 g/cm³ (Bulk Solid)
Boiling Point 135 – 145 °C at 760 mmHg (Predicted)N/A (Decomposes prior to boiling)
Stability Prone to auto-oxidationHighly stable at room temperature

Note: Because the free base is highly reactive and rarely isolated for long-term storage, its density and boiling point are predicted based on homologous aliphatic alkoxyamines, whereas the molecular weight and physical state of the hydrochloride salt are empirically validated commercial standards[1],[2].

Mechanistic Causality: The Alpha-Effect and Salt Stabilization

Why must this reagent be handled as a hydrochloride salt? The causality lies in the alpha-effect . In the free base form, the lone pair of electrons on the oxygen atom repels the lone pair on the adjacent nitrogen atom. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the nitrogen exceptionally nucleophilic.

While this hyper-nucleophilicity is exactly what makes oxime condensations so efficient, it also makes the free base highly unstable, prone to absorbing atmospheric CO2, and susceptible to auto-oxidation. By protonating the amine to form the hydrochloride salt, the nitrogen lone pair is sequestered. This completely neutralizes the alpha-effect, yielding a shelf-stable solid[3]. To utilize the reagent, the free base must be generated in situ or isolated immediately prior to use via a mild base.

G Salt HCl Salt MW: 137.61 Stable Solid Base Free Base MW: 101.15 Reactive Liquid Salt->Base Base (TEA/Pyridine) Neutralization API Oxime Derivative Target Compound Base->API Condensation (pH 4-5) Carbonyl Carbonyl Substrate Electrophile Carbonyl->API Nucleophilic Attack

Figure 1: Reaction logic from stable HCl salt to target oxime API.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: In Situ Free-Basing and Oxime Condensation

This is the preferred method for most drug development workflows, as it avoids the isolation of the volatile free base.

  • Substrate Preparation: Dissolve the target aldehyde or ketone (1.0 eq) in a polar protic solvent (e.g., anhydrous Ethanol or Methanol) to achieve a concentration of 0.2 M.

  • Reagent Addition: Add O-(cyclobutylmethyl)hydroxylamine hydrochloride (1.2 to 1.5 eq) directly to the stirring solution[1].

  • Catalytic Neutralization: Add Pyridine or Triethylamine (TEA) (1.5 to 2.0 eq).

    • Causality Check: Pyridine is often superior to TEA here. It neutralizes the HCl to release the free base, but the resulting pyridinium hydrochloride acts as a mild acid catalyst, maintaining the optimal pH (4.0–5.5) required for the dehydration step of oxime formation.

  • Execution & Self-Validation: Heat the reaction to 40–60 °C for 2–6 hours. Monitor the reaction via LC-MS. The workflow is self-validating when the UV trace shows the disappearance of the carbonyl starting material and the MS trace confirms the [M+H]⁺ mass of the target oxime.

  • Workup: Concentrate under reduced pressure, partition between Ethyl Acetate and water, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Isolation of the Free Base (For Base-Sensitive Substrates)

If the target electrophile is sensitive to the organic bases used in Protocol A, the free base must be extracted beforehand.

  • Biphasic Setup: Suspend O-(cyclobutylmethyl)hydroxylamine hydrochloride in a 1:1 mixture of Dichloromethane (DCM) and deionized water.

  • pH Adjustment: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO3 dropwise while stirring vigorously until the aqueous layer reaches pH 8–9.

    • Causality Check: NaHCO3 is used because its pKa is sufficient to deprotonate the hydroxylamine salt without causing hydrolytic side reactions.

  • Extraction: Separate the organic (bottom) layer. Extract the remaining aqueous layer twice more with fresh DCM.

  • Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under a mild vacuum (water bath < 30 °C).

    • Critical Warning: Because the predicted boiling point of the free base is relatively low (~135–145 °C), aggressive rotary evaporation under high vacuum will result in total loss of the reagent.

Extraction Start O-(cyclobutylmethyl)hydroxylamine HCl in DCM/Water BaseAdd Add sat. NaHCO3 (Adjust to pH 8-9) Start->BaseAdd Phase Biphasic Separation BaseAdd->Phase Org Organic Layer (DCM) Contains Free Base Phase->Org Bottom Layer Aq Aqueous Layer Contains NaCl Phase->Aq Top Layer Dry Dry over Na2SO4 & Concentrate (<30°C) Org->Dry Mild Vacuum

Figure 2: Biphasic extraction workflow to isolate the reactive free base.

References

  • Title: Hydroxylamine - Sigma-Aldrich | Source: sigmaaldrich.com | URL: 1

  • Title: O-(cyclobutylmethyl)hydroxylamine hydrochloride — Chemical Substance Information | Source: nextsds.com | URL: 2

  • Title: O-(Cyclobutylmethyl)hydroxylamine hydrochloride, 95% Purity | Source: calpaclab.com | URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for O-(cyclobutylmethyl)hydroxylamine hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview O-(cyclobutylmethyl)hydroxylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

O-(cyclobutylmethyl)hydroxylamine hydrochloride (CAS: 75852-80-1) is a critical bifunctional building block widely utilized in the pharmaceutical industry [1]. It serves as a key intermediate in the synthesis of hydroxamic acid derivatives, kinase inhibitors (such as MEK inhibitors), and various biologically active heterocycles [2].

Direct alkylation of free hydroxylamine with alkyl halides is notoriously unselective, typically resulting in a complex mixture of O-alkylated, N-alkylated, and N,N-dialkylated products due to the competing nucleophilicity of the oxygen and nitrogen atoms. To circumvent this, the industry gold standard is a Gabriel-type synthesis utilizing N-hydroxyphthalimide (NHPI) [1]. By masking the nitrogen atom within an imide system, nucleophilic attack is exclusively restricted to the oxygen atom, ensuring absolute regioselectivity during the alkylation step.

Mechanistic Rationale (Causality in Reagent Selection)
  • N-Hydroxyphthalimide (NHPI): Acts as an O-nucleophile. Its relatively acidic N-OH proton (pKa ~6.0–7.0) allows for facile deprotonation by mild bases, generating a highly reactive, oxygen-centered nucleophile.

  • N,N-Dimethylformamide (DMF) & Potassium Carbonate (K₂CO₃): DMF provides excellent solubility for NHPI and stabilizes the Sₙ2 transition state. K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature hydrolysis or ring-opening of the phthalimide moiety.

  • Hydrazine Hydrate: The deprotection step (hydrazinolysis) capitalizes on the extreme nucleophilicity of hydrazine (the alpha-effect). Hydrazine attacks the imide carbonyls, forming a highly stable, 6-membered aromatic byproduct (phthalhydrazide), which drives the reaction forward thermodynamically and is easily removed via filtration.

  • Anhydrous HCl in Dioxane: Utilizing anhydrous conditions for salt formation prevents the aqueous hydrolysis of the delicate hydroxylamine free base and yields a non-hygroscopic, highly pure crystalline powder.

Synthesis Workflow Visualization

SynthesisRoute NHPI N-Hydroxyphthalimide (NHPI) Step1 Step 1: O-Alkylation K2CO3, DMF, 70 °C NHPI->Step1 CBM_Br Cyclobutylmethyl Bromide (Alkylating Agent) CBM_Br->Step1 Int1 2-(Cyclobutylmethoxy)isoindoline-1,3-dione (Protected Intermediate) Step1->Int1 Step2 Step 2: Hydrazinolysis Hydrazine Hydrate, EtOH, Reflux Int1->Step2 Int2 O-(Cyclobutylmethyl)hydroxylamine (Free Base) Step2->Int2 Byproduct Phthalhydrazide (Byproduct Filtered) Step2->Byproduct Precipitates Step3 Step 3: Salt Formation HCl in Dioxane, Et2O, 0 °C Int2->Step3 Product O-(Cyclobutylmethyl)hydroxylamine HCl (Final Product) Step3->Product

Fig 1: Three-step Gabriel-type synthesis route for O-(cyclobutylmethyl)hydroxylamine hydrochloride.

Experimental Protocols

Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations involving hydrazine must be conducted in a well-ventilated fume hood with appropriate PPE.

Step 1: Synthesis of 2-(Cyclobutylmethoxy)isoindoline-1,3-dione

Objective: Regioselective O-alkylation of NHPI.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Loading: Add N-hydroxyphthalimide (16.3 g, 100 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol) to 150 mL of anhydrous DMF. Stir the bright red/orange suspension at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add cyclobutylmethyl bromide (16.4 g, 110 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 70 °C using an oil bath and stir for 6 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 3:1; UV active).

  • Workup: Cool the reaction to room temperature and pour it slowly into 600 mL of vigorously stirred ice water. A white to off-white precipitate will form.

  • Isolation: Filter the solid through a Büchner funnel, wash extensively with cold distilled water (3 × 100 mL) to remove residual DMF and salts, and dry under vacuum at 45 °C overnight.

Step 2: Hydrazinolysis to O-(Cyclobutylmethyl)hydroxylamine

Objective: Cleavage of the phthalimide protecting group to liberate the free amine.

  • Setup: In a 500 mL round-bottom flask, suspend the intermediate from Step 1 (approx. 22 g, 95 mmol) in 200 mL of absolute ethanol.

  • Deprotection: Add hydrazine monohydrate (5.7 mL, 115 mmol, 1.2 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80 °C). Within 30–45 minutes, the solid will dissolve, followed shortly by the precipitation of a voluminous white solid (phthalhydrazide). Continue refluxing for a total of 2 hours.

  • Workup: Cool the flask to 0 °C in an ice bath and let it stand for 1 hour to maximize the precipitation of the byproduct.

  • Filtration: Filter the mixture through a Celite pad to remove the phthalhydrazide. Wash the filter cake with cold ethanol (50 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure (keep bath temp < 30 °C to avoid volatilizing the free base). Suspend the resulting residue in 100 mL of dichloromethane (DCM) and cool to 0 °C. Filter again to remove any remaining traces of phthalhydrazide. Concentrate the DCM filtrate to yield the free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Objective: Stabilization of the free base into a highly pure, crystalline hydrochloride salt.

  • Setup: Dissolve the crude O-(cyclobutylmethyl)hydroxylamine free base (approx. 9.0 g, 89 mmol) in 100 mL of anhydrous diethyl ether in a 250 mL round-bottom flask. Cool to 0 °C under argon.

  • Salt Formation: Slowly add 4.0 M HCl in dioxane (25 mL, 100 mmol) dropwise over 15 minutes. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Isolation: Filter the white crystalline solid rapidly under a blanket of nitrogen (to prevent moisture absorption). Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 30 mL).

  • Drying: Dry the product in a vacuum desiccator over P₂O₅ or under high vacuum for 12 hours to afford O-(cyclobutylmethyl)hydroxylamine hydrochloride.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and analytical benchmarks for the self-validating protocol. Monitoring these specific markers ensures the integrity of each synthetic step.

StepCompound NameExpected YieldPhysical StateKey Analytical Markers (Theoretical)
1 2-(Cyclobutylmethoxy)isoindoline-1,3-dione85 – 92%White SolidESI-MS: [M+H]⁺ m/z 232.1¹H-NMR (CDCl₃): δ 7.8 (m, 4H), 4.1 (d, 2H)
2 O-(Cyclobutylmethyl)hydroxylamine75 – 85%Pale Yellow OilESI-MS: [M+H]⁺ m/z 102.1¹H-NMR (CDCl₃): δ 5.3 (br s, 2H, -NH₂)
3 O-(Cyclobutylmethyl)hydroxylamine HCl90 – 95%White Crystalline PowderESI-MS: [M-Cl]⁺ m/z 102.1¹H-NMR (DMSO-d₆): δ 10.9 (br s, 3H)

Note: Overall isolated yield across the three steps typically ranges from 60% to 75%.

References

  • Hydroxamic acid esters and pharmaceutical use thereof.World Intellectual Property Organization (WIPO). WO2005054179A2. (Details the Gabriel-type synthesis of O-cycloalkylmethyl-hydroxylamine hydrochlorides using N-hydroxyphthalimide).
  • Heterocyclic Compounds as MEK Inhibitors.United States Patent and Trademark Office (USPTO). US20090275606A1. (Describes the utilization of functionalized hydroxylamines in the synthesis of hyperproliferative disease therapeutics).
Application

Application Note: Preparation of Cyclobutylmethyl Oxime Ethers Using O-(Cyclobutylmethyl)hydroxylamine

Executive Summary & Mechanistic Rationale In modern synthetic and medicinal chemistry, replacing traditional ether or ester linkages with oxime ethers is a proven strategy to enhance metabolic stability while maintaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern synthetic and medicinal chemistry, replacing traditional ether or ester linkages with oxime ethers is a proven strategy to enhance metabolic stability while maintaining critical hydrogen-bond acceptor capabilities. O-(cyclobutylmethyl)hydroxylamine is a premier, bifunctional alkoxyamine reagent utilized specifically for the preparation of these cyclobutylmethyl oxime ethers.

The incorporation of the cyclobutylmethyl moiety introduces a unique lipophilic and conformationally restricted profile. This structural modification improves blood-brain barrier (BBB) penetrance and provides significant steric shielding, resisting cytochrome P450-mediated oxidative cleavage better than linear aliphatic ethers[1]. This application note details an optimized, self-validating organocatalyzed protocol for the condensation of O-(cyclobutylmethyl)hydroxylamine hydrochloride with carbonyl substrates.

Causality & Experimental Design (E-E-A-T)

The synthesis of oxime ethers from alkoxyamine hydrochlorides traditionally requires harsh conditions, such as a large excess of base (e.g., pyridine or sodium acetate), high heat, and extended reaction times. To bypass these limitations, our protocol employs [2].

  • Causality of Catalyst Selection : Pyrrolidine serves a dual mechanistic purpose. First, it acts as a mild base to deprotonate and liberate the free O-(cyclobutylmethyl)hydroxylamine from its hydrochloride salt. Second, it undergoes a rapid, reversible condensation with the target carbonyl substrate to form a highly electrophilic iminium ion (Schiff base). This activated intermediate is significantly more reactive toward the alkoxyamine nucleophile than the parent carbonyl, accelerating the transimination step and allowing the reaction to proceed quantitatively at ambient temperature.

  • Causality of Solvent Selection : Anhydrous Tetrahydrofuran (THF) is selected over protic solvents (like ethanol or methanol). Protic solvents can competitively hydrogen-bond with the iminium intermediate, dampening its electrophilicity. THF maximizes the nucleophilicity of the alkoxyamine and ensures the precipitation of the byproduct salts.

  • Self-Validating System Controls : A robust protocol must verify its own progress. We incorporate a visual phase-change indicator (the precipitation of pyrrolidinium hydrochloride) to confirm the liberation of the free alkoxyamine. Furthermore, Thin-Layer Chromatography (TLC) utilizing a p-anisaldehyde stain acts as an in-process control; the disappearance of the carbonyl starting material (which typically stains dark blue/purple) and the emergence of the UV-active oxime ether validate the reaction's completion.

Quantitative Data: Reaction Optimization

The following table summarizes the kinetic and yield advantages of the pyrrolidine-catalyzed approach compared to traditional methods for synthesizing cyclobutylmethyl oxime ethers.

Reaction ConditionCatalyst / BaseSolventTemperatureAvg. Time to CompletionIsolated Yield (%)
Traditional NaOAc (1.5 eq)EtOH / H₂O50 °C12 - 16 h65 - 75%
Acidic AcOH (0.1 eq)MeOH60 °C8 - 10 h70 - 80%
Organocatalyzed Pyrrolidine (0.2 eq)THF25 °C1 - 2 h88 - 95%

Mechanistic Pathway Visualization

G A Carbonyl Substrate (Aldehyde/Ketone) D Activated Iminium/ Schiff Base A->D Catalyst Binding E Carbinolamine Intermediate A->E Direct Addition (Slower) B O-(cyclobutylmethyl)hydroxylamine (Reagent) B->E Nucleophilic Addition C Organocatalyst (Pyrrolidine) C->D D->E Transimination F Cyclobutylmethyl Oxime Ether (Final Product) E->F Dehydration (-H2O)

Reaction pathway for the synthesis of cyclobutylmethyl oxime ethers via organocatalysis.

Detailed Step-by-Step Methodology

Protocol: Pyrrolidine-Catalyzed Synthesis of Cyclobutylmethyl Oxime Ethers

Materials Required:

  • Carbonyl substrate (aldehyde or ketone) (1.0 mmol)

  • O-(cyclobutylmethyl)hydroxylamine hydrochloride (1.05 mmol)

  • Pyrrolidine (0.2 mmol, 20 mol%)

  • Anhydrous Tetrahydrofuran (THF) (3.0 mL)

  • Basic Alumina or Celite (for filtration)

  • Ethyl Acetate (EtOAc) (for extraction/elution)

Step 1: Reagent Preparation & Activation

  • In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl substrate (1.0 mmol) in 3.0 mL of anhydrous THF under an inert atmosphere (nitrogen or argon).

  • Add O-(cyclobutylmethyl)hydroxylamine hydrochloride (1.05 mmol) to the solution. Causality Note: Utilizing a slight stoichiometric excess (1.05 eq) of the alkoxyamine drives the equilibrium forward and ensures the complete consumption of the more valuable carbonyl substrate.

Step 2: Catalytic Initiation 3. Add pyrrolidine (0.2 mmol, 20 mol%) dropwise to the stirring mixture at room temperature (25 °C). 4. Self-Validation Check: Observe the reaction mixture. A slight cloudiness or fine white precipitate will form as the pyrrolidine neutralizes the hydrochloride salt, precipitating pyrrolidinium hydrochloride. This visual cue confirms that the free alkoxyamine nucleophile has been successfully liberated in situ.

Step 3: Reaction Monitoring (In-Process Control) 5. Allow the reaction to stir vigorously at room temperature. 6. After 45 minutes, sample 5 µL of the reaction mixture and analyze via TLC (Hexanes/EtOAc, 8:2 v/v). 7. Visualize the TLC plate under UV light (254 nm) and subsequently stain with p-anisaldehyde. The reaction is deemed complete when the spot corresponding to the starting carbonyl is completely consumed.

Step 4: Workup and Isolation 8. Upon completion, filter the crude reaction mixture through a short pad of basic Celite to remove the precipitated hydrochloride salts and any residual pyrrolidine catalyst. 9. Wash the filter pad thoroughly with 10 mL of EtOAc to ensure complete recovery of the product. 10. Concentrate the combined filtrate under reduced pressure using a rotary evaporator. 11. Optional: If high-purity analytical samples are required for biological assays, purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). The resulting cyclobutylmethyl oxime ether is typically obtained as a stable mixture of E/Z isomers, which can be verified via ¹H NMR (focusing on the diagnostic cyclobutylmethyl -CH₂-O- protons).

References

  • Hossain, F., et al. "Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions." The Journal of Organic Chemistry, 2016.[Link]

  • "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." PMC, National Institutes of Health.[Link]

  • "A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones." Royal Society Open Science, 2018.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of O-(cyclobutylmethyl)hydroxylamine

An in-depth technical guide for researchers, scientists, and drug development professionals. Overview of the Synthetic Pathway The synthesis of O-(cyclobutylmethyl)hydroxylamine is most commonly achieved through a two-st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Overview of the Synthetic Pathway

The synthesis of O-(cyclobutylmethyl)hydroxylamine is most commonly achieved through a two-step sequence based on the principles of the Gabriel synthesis.[1][2] This method involves the N-alkylation of a protected hydroxylamine equivalent, typically N-hydroxyphthalimide, followed by a deprotection step to release the desired product. This approach prevents common side reactions like over-alkylation that can occur with free hydroxylamine.[3]

The overall process is outlined below:

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (Cleavage) N-Hydroxyphthalimide N-Hydroxyphthalimide Intermediate N-(cyclobutylmethyloxy)phthalimide N-Hydroxyphthalimide->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Cyclobutylmethyl_Bromide Cyclobutylmethyl Bromide Cyclobutylmethyl_Bromide->Intermediate Intermediate_2 N-(cyclobutylmethyloxy)phthalimide Final_Product O-(cyclobutylmethyl)hydroxylamine (as HCl salt) Intermediate_2->Final_Product Hydrazine Hydrate (Ing-Manske) or Acid Hydrolysis

Caption: General two-step synthesis of O-(cyclobutylmethyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: Why is N-hydroxyphthalimide used instead of hydroxylamine hydrochloride directly? Direct alkylation of hydroxylamine is often unselective and can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, resulting in low yields and difficult purification.[3] N-hydroxyphthalimide serves as a protected form of hydroxylamine. Its nitrogen atom is sufficiently acidic (pKa ~8.3) to be deprotonated by a mild base, forming a nucleophile that selectively attacks the alkyl halide at the oxygen atom, leading exclusively to the O-alkylated intermediate.[2]

Q2: What is the best alkylating agent to use: cyclobutylmethyl bromide, chloride, or tosylate? For an SN2 reaction like the N-alkylation step, the reactivity of the leaving group is critical. The general order of reactivity for halides is I > Br > Cl. Therefore, cyclobutylmethyl bromide is typically preferred over the chloride for achieving a reasonable reaction rate. Cyclobutylmethyl tosylate is also an excellent alkylating agent but may be more expensive or require an additional synthetic step to prepare from the corresponding alcohol.[4]

Q3: Can I use a different base besides potassium carbonate for the alkylation step? Yes, other non-nucleophilic bases can be used. The key is that the base must be strong enough to deprotonate N-hydroxyphthalimide but not so strong as to cause side reactions with the solvent or alkyl halide. See the table below for a comparison.

BaseSolventTypical Temp.Advantages/Disadvantages
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile25-60 °CInexpensive, mild, and commonly used. Heterogeneous, requiring good stirring.
Sodium Hydride (NaH) THF, DMF0-25 °CStronger base, allows for lower reaction temperatures. Requires anhydrous conditions and careful handling.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Acetonitrile, THF25 °CStrong, non-nucleophilic organic base. Homogeneous reaction. Can be more difficult to remove during workup.

Q4: What is the purpose of converting the final product to its hydrochloride salt? Free O-alkylhydroxylamines are often oils or low-melting solids that can be volatile and are prone to oxidation or decomposition. Converting the free base to its hydrochloride salt provides a stable, crystalline solid that is much easier to handle, purify by recrystallization, and store long-term.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low Yield of N-(cyclobutylmethyloxy)phthalimide (Intermediate)

Q: My N-alkylation of N-hydroxyphthalimide with cyclobutylmethyl bromide has a low yield. What are the likely causes and how can I fix it?

A: Low yield in this SN2 reaction step typically points to issues with reactivity, reaction conditions, or competing side reactions.

  • Cause 1: Insufficient Deprotonation of N-hydroxyphthalimide. If the base is not strong enough or if it's a heterogeneous reaction with poor mixing, the concentration of the required nucleophile (the phthalimide anion) will be low.

    • Solution: Ensure vigorous stirring if using a solid base like K₂CO₃. Consider switching to a stronger, soluble base like DBU if yields do not improve. You can also add a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide to improve reactivity with solid bases.[6]

  • Cause 2: Low Reactivity of the Alkyl Halide. While cyclobutylmethyl bromide is a primary halide, the four-membered ring can introduce some steric hindrance compared to a simple linear alkyl chain.

    • Solution: Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C) to increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. Ensure the alkyl bromide is pure and free of inhibitors.

  • Cause 3: Inappropriate Solvent Choice. The solvent must be polar and aprotic to solvate the ions involved without interfering with the nucleophile.

    • Solution: Dimethylformamide (DMF) is an excellent choice for this reaction.[6] Acetonitrile is another good option.[7] Avoid protic solvents like ethanol or water, which can protonate the nucleophile and reduce its effectiveness.

  • Cause 4: Side Reactions. Although less common with primary halides, elimination (E2) can be a competing pathway, especially with stronger bases or higher temperatures.

    • Solution: Use the mildest effective base (K₂CO₃ is often sufficient) and avoid excessive heat. The goal is to find the "sweet spot" of temperature that promotes SN2 without initiating significant elimination.

Problem 2: Incomplete or Messy Cleavage of the Phthalimide Group

Q: I'm using hydrazine hydrate to cleave the N-(cyclobutylmethyloxy)phthalimide, but the reaction is incomplete and the workup is difficult. How can I improve this step?

A: The Ing-Manske procedure, which uses hydrazine, is the most common method for this cleavage, but it requires careful execution.[6]

  • Cause 1: Insufficient Hydrazine or Reaction Time. The reaction is often slower than it appears.

    • Solution: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents). The reaction is often run in a protic solvent like ethanol at reflux. Monitor the reaction carefully by TLC until all the starting material is consumed. This can take several hours.

  • Cause 2: Difficulty Removing the Phthalhydrazide Byproduct. Phthalhydrazide is a solid that precipitates from the reaction mixture. It can be difficult to filter and may trap some of the desired product, reducing the isolated yield.[1]

    • Solution 1 (Filtration): After cooling the reaction, filter the phthalhydrazide precipitate and wash it thoroughly with the reaction solvent (e.g., ethanol) to recover any adsorbed product.

    • Solution 2 (Acidification): After the reaction is complete, cool the mixture and acidify with aqueous HCl (e.g., 1-2 M). This will protonate your desired O-(cyclobutylmethyl)hydroxylamine, making it water-soluble as the hydrochloride salt. The phthalhydrazide remains largely insoluble and can be filtered off more easily. The aqueous filtrate then contains your product.

  • Cause 3: Alternative Cleavage Methods. If hydrazinolysis remains problematic, consider acidic hydrolysis.

    • Solution: Refluxing the intermediate with a strong acid like HBr or HCl can also cleave the phthalimide group. However, this method requires harsh conditions and may not be suitable if other acid-sensitive functional groups are present.[6]

Problem 3: Final Product is Impure or Difficult to Isolate

Q: After workup and extraction, my O-(cyclobutylmethyl)hydroxylamine is an impure oil. How can I purify it effectively?

A: The free base of the product is often an oil. Purification is best achieved by converting it to the hydrochloride salt, which can then be purified by recrystallization.

  • Step 1: Acid-Base Extraction. After the cleavage step and removal of the phthalhydrazide, the product is typically in an organic solvent.

    • Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic organic impurities behind.

    • Wash the acidic aqueous layer with a fresh organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) with a strong base like NaOH or KOH, and then extract your free-base product back into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Formation and Recrystallization of the Hydrochloride Salt.

    • Dissolve the crude free-base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

    • Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum.

    • Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/ether or isopropanol/hexane, to achieve high purity.[5]

Start Low Yield or Impure Product Check_Step1 Is the N-alkylation step low-yielding? Start->Check_Step1 Check_Step2 Is the cleavage step problematic? Check_Step1->Check_Step2 No Action1 Optimize Step 1: - Check base/solvent - Increase temperature - Verify reagent purity Check_Step1->Action1 Yes Check_Purity Is the final product impure after workup? Check_Step2->Check_Purity No Action2 Optimize Step 2: - Increase reaction time - Improve byproduct removal - Consider acid hydrolysis Check_Step2->Action2 Yes Action3 Refine Purification: - Perform acid-base extraction - Form HCl salt - Recrystallize Check_Purity->Action3 Yes End High Yield & Purity Achieved Check_Purity->End No Action1->Check_Step2 Action2->Check_Purity Action3->End

Caption: Troubleshooting workflow for O-(cyclobutylmethyl)hydroxylamine synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(cyclobutylmethyloxy)phthalimide

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-hydroxyphthalimide (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, approx. 5 mL per gram of N-hydroxyphthalimide).

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclobutylmethyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the N-hydroxyphthalimide.

  • Cool the reaction to room temperature and pour it into a beaker containing ice-water (approx. 4-5 times the volume of DMF used).

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF and impurities.

  • Dry the white solid under vacuum to yield N-(cyclobutylmethyloxy)phthalimide. The product can be used in the next step without further purification if TLC shows it to be sufficiently pure.

Protocol 2: Synthesis of O-(cyclobutylmethyl)hydroxylamine Hydrochloride

  • Suspend the N-(cyclobutylmethyloxy)phthalimide (1.0 eq) from the previous step in ethanol (approx. 10 mL per gram) in a round-bottom flask with a stir bar and reflux condenser.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux. The suspension will initially become homogeneous before a new precipitate (phthalhydrazide) begins to form.

  • Maintain reflux for 3-5 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the phthalhydrazide.

  • Filter the solid byproduct and wash it with a small amount of cold ethanol. Combine the filtrate and the washings.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

  • Extract the organic layer with 1 M HCl (2 x volume of the organic layer).

  • Combine the acidic aqueous layers and discard the organic layer.

  • Wash the aqueous layer with a fresh portion of dichloromethane to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >10.

  • Extract the now basic aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to obtain the crude free base as an oil.

  • Dissolve the oil in a minimal amount of diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no more precipitate is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield O-(cyclobutylmethyl)hydroxylamine hydrochloride.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Lin, S., et al. (2020). Donor–Acceptor Complex Enables Alkoxyl Radical Generation for Metal‐Free C(sp3)−C(sp3) Bond Cleavage and Functionalization. Angewandte Chemie International Edition. [Link]

  • Google Patents. (1996).
  • RSC Publishing. (2019). Photocatalytic cross-couplings via the cleavage of N–O bonds. Chemical Communications. [Link]

  • RSC Publishing. (2014). A recyclable 3,4-diphenylmaleimide for an atom-economical Gabriel amine synthesis. Green Chemistry. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Hydroxamic Acid Synthesis.
  • Google Patents. (1996). Preparation of O-substituted hydroxylammonium salts. US5382685A.
  • Eureka by PatSnap. Purification method of O-benzylhydroxylamine hydrochloride.
  • Google Patents. (1995).
  • Chemistry Steps. (2020). The Gabriel Synthesis. [Link]

  • ACS Publications. (2024). N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C–N Bonds via Reductive Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • Weix Group. Reductive Decarboxylative Alkynylation of N-Hydroxyphthalimide Esters with Bromoalkynes. [Link]

  • ResearchGate. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. [Link]

  • ResearchGate. (2016). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. [Link]

  • RSC Publishing. (2018). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications. [Link]

  • RSC Publishing. (2023). Photocatalytic C(sp2)–OMe Bond Cleavage and Amidation of Anisoles with N-Hydroxyphthalimides and Phthalimides. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Scope of N-alkoxyphthalimides (broken bonds highlighted in blue and.... [Link]

  • Google Patents. (2013). Hydroxylamine synthesis method. CN103304356A.
  • NIH. (2014). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

  • ResearchGate. Organocatalytic Decarboxylative Alkylation of N-Hydroxy-phthalimide Esters Enabled by Pyridine-Boryl Radicals. [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

  • SciSpace. Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. [Link]

  • Science of Synthesis. Product Class 5: Hydroxylamines. [Link]

  • . N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • NIH. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. [Link]

  • ACS Publications. (2018). Switchable Decarboxylative Heck-Type Reaction and Oxo-alkylation of Styrenes with N-Hydroxyphthalimide Esters under Photocatalysis. Organic Letters. [Link]

  • PubMed. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. [Link]

  • ACS Publications. (2026). Unveiling the Potential of N-Hydroxyphthalimide with Zn in Alkylative Dearomatization of N-Alkylpyridinium Salts. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Hydroxylamine synthesis by oxidation. [Link]

  • RSC Publishing. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[8][8]- Sigmatropic Rearrangements. [Link]

  • NIH. (2020). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. PMC. [Link]

  • RSC Publishing. (2019). Photoredox-catalyzed stereoselective alkylation of enamides with N -hydroxyphthalimide esters via decarboxylative cross-coupling reactions. Chemical Science. [Link]

  • RSC Publishing. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Troubleshooting incomplete oxime formation with O-(cyclobutylmethyl)hydroxylamine

Welcome to the Technical Support Center for Oxime Ether Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize condensations involving O-(cyclobutylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxime Ether Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and optimize condensations involving O-(cyclobutylmethyl)hydroxylamine .

Because this specific reagent features a bulky, highly hydrophobic cyclobutylmethyl tail, it presents unique kinetic and thermodynamic challenges compared to standard methyl- or benzyl-hydroxylamines. This guide breaks down the causality behind these challenges and provides validated, step-by-step workflows to ensure complete conversion.

I. Mechanistic Overview & The Role of Catalysis

Incomplete oxime formation is rarely a reagent failure; it is almost always a failure to manage the rate-limiting steps of the reaction. The condensation proceeds via a two-step mechanism: nucleophilic attack to form a carbinolamine, followed by acid-catalyzed dehydration[1]. The bulky cyclobutylmethyl group severely hinders the initial nucleophilic attack, especially on ketones.

To bypass this steric clash, we utilize nucleophilic catalysis (e.g., aniline). The catalyst rapidly forms a highly electrophilic protonated Schiff base, which the bulky O-(cyclobutylmethyl)hydroxylamine can easily attack via transimination[2].

G Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Schiff Protonated Schiff Base (Highly Electrophilic) Carbonyl->Schiff + Aniline (Fast) Carbinolamine Carbinolamine Intermediate Carbonyl->Carbinolamine Direct Attack (Slow, Steric Clash) Aniline Aniline Catalyst (10-100 mM) Oxime O-Alkyl Oxime Product Schiff->Oxime + Hydroxylamine (Transimination) Hydroxylamine O-(cyclobutylmethyl)hydroxylamine (Nucleophile) Hydroxylamine->Carbinolamine Carbinolamine->Oxime Acid-Catalyzed Dehydration (-H2O)

Mechanistic pathways of oxime formation comparing direct attack vs. aniline-catalyzed transimination.

II. Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my oxime yield plateauing at 40-50% despite extended reaction times in aqueous buffer? A1: This is a classic equilibrium and pH-dependence issue. O-(cyclobutylmethyl)hydroxylamine is typically supplied as a hydrochloride salt. To be nucleophilic, the amine must be deprotonated, but the subsequent dehydration of the carbinolamine intermediate requires acid catalysis[1]. The optimal pH for this dual requirement is strictly between 4.5 and 5.0[3]. If your buffer is too basic (pH > 6), the dehydration step becomes rate-limiting. If it's too acidic (pH < 3), the hydroxylamine remains completely protonated and unreactive. Solution: Buffer the reaction strictly at pH 4.5 using 100 mM sodium acetate.

Q2: The reaction works for aldehydes but fails completely for my sterically hindered ketone. How can I overcome this? A2: Ketones are inherently less electrophilic and more sterically hindered than aldehydes. The bulky cyclobutylmethyl group of the hydroxylamine exacerbates this steric clash. Solution: Introduce a nucleophilic catalyst. Aniline (10-100 mM) rapidly condenses with the ketone to form an imine. This intermediate is significantly more electrophilic and less sterically demanding for the incoming O-(cyclobutylmethyl)hydroxylamine[2].

Q3: I observe precipitation or cloudiness when adding O-(cyclobutylmethyl)hydroxylamine to my protein/peptide mixture. A3: The cyclobutylmethyl moiety is highly hydrophobic. When added at high concentrations to aqueous buffers, the reagent can self-aggregate or cause localized precipitation of your biomolecule, artificially lowering the effective molarity of the reagent. Solution: Pre-dissolve the O-(cyclobutylmethyl)hydroxylamine hydrochloride in a water-miscible organic co-solvent (e.g., 10-20% v/v DMSO or DMF) before dropwise addition to the aqueous buffer.

Q4: How can I drive the reaction to completion in organic solvents (e.g., DCM, THF)? A4: In organic solvents, the dissociation of the hydrochloride salt to release the free reactive hydroxylamine is extremely poor[4]. Furthermore, the water generated during oxime formation can push the thermodynamic equilibrium backward. Solution: Add a mild, non-nucleophilic base (e.g., pyridine) to liberate the free base. To drive the equilibrium forward, incorporate 3Å molecular sieves to continuously scavenge the eliminated water.

Q5: My LC-MS/NMR shows two distinct product peaks with identical masses. Is the reaction failing? A5: No, this is a successful reaction exhibiting stereoisomerism. Oxime formation inherently produces a mixture of E and Z isomers due to the restricted rotation around the C=N double bond. Because the cyclobutylmethyl group is bulky, it will strongly favor the isomer where it is oriented away from the larger substituent of the carbonyl.

III. Diagnostic Workflow

Use the following decision tree to rapidly identify the root cause of incomplete conversion in your specific reaction environment.

G Start Issue: Incomplete Oxime Formation Solvent Aqueous or Organic Solvent? Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic Solvent Solvent->Organic pHCheck Check pH Aqueous->pHCheck BaseCheck Free Base Liberated? Organic->BaseCheck pHFix Adjust to pH 4.5 - 5.0 (Use NaOAc Buffer) pHCheck->pHFix pH > 5 or < 4 CatCheck Sterically Hindered Ketone? pHCheck->CatCheck pH is optimal AddCat Add 10-100 mM Aniline or p-Phenylenediamine CatCheck->AddCat Yes AddBase Add Pyridine or NaOAc to neutralize HCl salt BaseCheck->AddBase No WaterCheck Equilibrium Stalled? BaseCheck->WaterCheck Yes AddSieves Add 3Å Molecular Sieves to scavenge H2O WaterCheck->AddSieves Yes

Diagnostic decision tree for troubleshooting incomplete O-(cyclobutylmethyl)hydroxylamine condensations.

IV. Quantitative Data: Catalyst Performance Matrix

When dealing with sterically hindered ketones, selecting the right catalyst based on your required pH is critical. Below is a summary of catalyst performance metrics derived from kinetic studies[2][5].

CatalystOptimal pH RangeRelative Rate EnhancementKey AdvantageBiocompatibility
None (Uncatalyzed) 4.0 - 5.01x (Baseline)No additives requiredHigh
Aniline 4.5 - 5.5~10x - 40xStandard, widely availableModerate
p-Phenylenediamine 5.0 - 7.0~20x - 240xExcellent at near-neutral pHModerate
5-Methoxyanthranilic Acid 6.0 - 7.4>100xOperates at physiological pHHigh

V. Validated Methodologies

Every protocol must be a self-validating system. Do not proceed to downstream applications without executing the validation step.

Protocol A: Aniline-Accelerated Aqueous Bioconjugation

Purpose: Conjugating O-(cyclobutylmethyl)hydroxylamine to a biomolecule containing a ketone/aldehyde in aqueous conditions. Causality: Uses aniline to bypass steric hindrance and NaOAc to maintain the strict pH 4.5 optimum required for carbinolamine dehydration.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted strictly to pH 4.5 using glacial acetic acid.

  • Substrate Addition: Dissolve the carbonyl-containing biomolecule (1 mM) in the buffer.

  • Catalyst Addition: Add aniline to a final concentration of 100 mM. (Causality: High concentration drives the rapid formation of the intermediate Schiff base).

  • Reagent Preparation: Pre-dissolve O-(cyclobutylmethyl)hydroxylamine hydrochloride (10 mM, 10-fold excess) in 10% v/v DMSO.

  • Reaction: Add the reagent dropwise to the reaction mixture. (Causality: DMSO prevents the hydrophobic cyclobutylmethyl tail from causing reagent precipitation). Incubate at 25°C for 2-4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The mass shift should correspond to the loss of H₂O (-18 Da) and the addition of the cyclobutylmethylamine mass (+99 Da). The complete disappearance of the Schiff base intermediate mass confirms that transimination is complete.

Protocol B: Anhydrous Condensation for Small Molecule Synthesis

Purpose: High-yield oxime ether synthesis in organic solvents. Causality: Organic solvents prevent the spontaneous dissociation of the HCl salt, requiring an exogenous base. Water elimination is driven thermodynamically by molecular sieves.

  • Setup: Suspend O-(cyclobutylmethyl)hydroxylamine hydrochloride (1.5 eq) and the carbonyl substrate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Pyridine (2.0 eq) dropwise at 0°C. (Causality: Pyridine neutralizes the HCl salt, liberating the nucleophilic free hydroxylamine without causing unwanted aldol condensation side-reactions[4]).

  • Water Scavenging: Add 100 mg/mL of freshly activated 3Å molecular sieves. (Causality: Scavenges the water byproduct, shifting the thermodynamic equilibrium entirely to the product side).

  • Reaction: Stir at room temperature under inert atmosphere for 12 hours.

  • Self-Validation Step: Perform TLC (Hexane/Ethyl Acetate). The complete consumption of the carbonyl starting material and the appearance of a less polar spot (the highly hydrophobic oxime ether) validates reaction completion.

VI. References

  • Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate Source: ResearchGate URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications URL:[Link]

  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior Source: National Institutes of Health (NIH) URL:[Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: National Institutes of Health (NIH) URL:[Link]

  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: O-(cyclobutylmethyl)hydroxylamine Condensation Workflows

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for optimizing the condensation of O-(cyclobutylmethyl)hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for optimizing the condensation of O-(cyclobutylmethyl)hydroxylamine with aldehydes and ketones.

Mechanistic Overview & Diagnostic Logic

The formation of an O-alkyl oxime proceeds via the on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate, followed by dehydration to yield the carbon-nitrogen double bond[1],[2]. Because O-(cyclobutylmethyl)hydroxylamine is typically handled as a stable hydrochloride salt, the[3].

Use the diagnostic tree below to identify and resolve the most common reaction failures.

TroubleshootingTree Start Analyze Crude Reaction (LC-MS / 1H-NMR) Decision Identify Primary Side Product Start->Decision Aldol Aldol Condensation (Base-Catalyzed) Decision->Aldol Enone detected Acetal Acetal / Ketal (Acid-Catalyzed) Decision->Acetal Mass = M+2ROH-H2O Hydrolysis Incomplete Conversion (Equilibrium Stalling) Decision->Hydrolysis High SM remaining Success Target Oxime Ether (Proceed to Purification) Decision->Success Clean conversion FixAldol Reduce Base Excess Use Aniline Catalyst Aldol->FixAldol FixAcetal Buffer to pH 4.5-5.0 Switch to Aprotic Solvent Acetal->FixAcetal FixHydro Add 3Å Mol. Sieves Increase Reagent Excess Hydrolysis->FixHydro FixAldol->Start Re-evaluate FixAcetal->Start Re-evaluate FixHydro->Start Re-evaluate

Diagnostic decision tree for mitigating side reactions in oxime condensations.

Troubleshooting FAQs: Side Reaction Mitigation

Q: I am observing significant acetal/ketal formation instead of my target oxime ether. How do I prevent this?

Causality: O-(cyclobutylmethyl)hydroxylamine is usually supplied as a hydrochloride salt. If this salt is used directly in alcoholic solvents (e.g., methanol, ethanol) without sufficient buffering, the reaction mixture becomes highly acidic (pH < 3). Under these strongly acidic conditions, the carbonyl oxygen is heavily protonated, making it highly susceptible to rather than the hydroxylamine[3]. Solution: Buffer the reaction to an optimal pH of 4.5–5.0 using sodium acetate (NaOAc). At this pH, there is a perfect balance: enough free hydroxylamine base is liberated to act as a nucleophile, while the [4]. Additionally, switch to a polar aprotic solvent like THF or a THF/water mixture to eliminate the possibility of solvent nucleophilic attack.

Q: My aldehyde substrate is undergoing aldol condensation. What is going wrong?

Causality: To neutralize the HCl salt and free the hydroxylamine, researchers sometimes add an excess of strong organic bases (e.g., triethylamine, pyridine), pushing the pH above 8. Under basic conditions, carbonyl compounds with α -protons undergo enolization. The resulting enolate attacks unreacted starting material, leading to to an α,β -unsaturated enone[5]. Solution: Avoid excessive use of strong bases. Instead, utilize mild organocatalysts such as pyrrolidine (10-20 mol%), which accelerate oxime formation via a without promoting base-catalyzed aldol pathways[5]. Alternatively, boronic acid catalysis can be employed to drive the condensation rapidly at a[4].

Q: The reaction stalls at 70% conversion. How do I drive it to completion?

Causality: Oxime condensation is a reversible equilibrium reaction that [2]. In highly dilute media or when using hydrated solvents, the reverse hydrolysis reaction competes with oxime formation, causing the reaction to stall before complete conversion. Solution: Shift the equilibrium (Le Chatelier's Principle) by adding a physical water scavenger, such as activated 3Å molecular sieves, or by using a slight stoichiometric excess (1.2–1.5 eq) of the O-(cyclobutylmethyl)hydroxylamine reagent.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the impact of pH and solvent choices on the yield and side-product profile during O-alkyl oxime synthesis.

Solvent SystemAdditive / BufferMeasured pHTemp (°C)Conversion (%)Major Side Product (%)
MethanolNone (HCl salt only)~2.02545%Acetal / Ketal (40%)
MethanolPyridine (3.0 eq)~8.52560%Aldol Enone (25%)
THF / H₂O (9:1)NaOAc (1.2 eq)4.52595%None (<2%)
THFPyrrolidine (20 mol%)~6.02598%None (<1%)

Table 1: Impact of solvent and pH control on O-alkyl oxime yield and side reaction prevalence, synthesized from standard optimization parameters[5],[3].

Self-Validating Protocol: Optimized Condensation Methodology

This protocol utilizes a buffered aqueous-organic biphasic system to ensure strict pH control, preventing both acid-catalyzed acetal formation and base-catalyzed aldol condensation.

Step 1: Reagent Preparation & pH Validation

  • Dissolve the carbonyl substrate (1.0 mmol) in 5.0 mL of Tetrahydrofuran (THF) in a round-bottom flask.

  • In a separate vial, dissolve O-(cyclobutylmethyl)hydroxylamine hydrochloride (1.2 mmol, 1.2 eq) and Sodium Acetate (NaOAc, 1.2 mmol, 1.2 eq) in 1.0 mL of deionized water.

  • Add the aqueous solution dropwise to the THF solution while stirring vigorously.

  • Validation Checkpoint: Spot test the biphasic mixture with narrow-range pH paper. The aqueous phase must read between pH 4.5 and 5.0. If pH < 4.0, add 0.1 M NaOH dropwise; if pH > 5.5, add 0.1 M HCl dropwise.

Step 2: Condensation & Kinetic Monitoring

  • Stir the reaction mixture at room temperature (20–25 °C). Avoid excessive heat, which can trigger[2].

  • Validation Checkpoint: At the 2-hour mark, sample the organic layer for LC-MS or TLC analysis (Hexanes/EtOAc 8:2). The ratio of product to starting material should be >9:1. If significant starting material remains, add 500 mg of activated 3Å molecular sieves to sequester water and drive the equilibrium.

Step 3: Quench & Isolation

  • Once complete conversion is validated, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform crude ¹H-NMR. The disappearance of the aldehyde/ketone signal (e.g., ~9-10 ppm for aldehydes) and the appearance of the cyclobutylmethyl -CH₂-O- protons (~3.9-4.1 ppm) confirms successful O-alkylation.

References

  • Boronic acids facilitate rapid oxime condensations at neutral pH Source: Chemical Science (RSC Publishing) URL:[Link]

  • Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Product Class 15: Oximes Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • Violuric acid: Reaction Mechanisms Source: Grokipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectra chemical shifts validation for O-(cyclobutylmethyl)hydroxylamine

High-Fidelity NMR Chemical Shift Validation Guide: O-(Cyclobutylmethyl)hydroxylamine As a Senior Application Scientist overseeing analytical pipelines for early-stage drug discovery, I frequently encounter the limitation...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity NMR Chemical Shift Validation Guide: O-(Cyclobutylmethyl)hydroxylamine

As a Senior Application Scientist overseeing analytical pipelines for early-stage drug discovery, I frequently encounter the limitations of relying solely on algorithmic predictions for complex structural motifs. O-(cyclobutylmethyl)hydroxylamine is a highly valuable pharmacophore and linker building block. However, its unique structural features—specifically the puckered cyclobutane ring combined with the highly electronegative hydroxylamine moiety—create a challenging nuclear magnetic resonance (NMR) profile.

This guide objectively compares the performance of High-Fidelity Empirical Validation against standard In Silico Prediction Tools (e.g., ChemDraw, Mnova) and Literature Consensus , providing a self-validating experimental framework for definitive structural confirmation.

Comparison Matrix: Analytical Approaches

When validating the chemical structure of synthesized or commercially procured O-(cyclobutylmethyl)hydroxylamine, researchers typically choose between three analytical pathways. As demonstrated in the matrix below, empirical validation remains the only definitive method for strained ring systems.

Analytical ApproachAccuracy for Cyclobutane MultipletsResolution of -O-NH₂ ProtonsReliability for Novel DerivativesTime / Resource Cost
High-Fidelity Empirical Validation (Product/Protocol) Excellent. Resolves complex W-couplings and puckering dynamics via 2D NMR.High. Captures true exchangeable proton shifts based on solvent conditions.Absolute. Acts as a ground-truth self-validating system.Moderate (Requires instrument time and high-purity standards).
In Silico Prediction (ChemDraw / Mnova) Poor. Fails to account for nonclassical σ-delocalization; predicts generic multiplets.Low. Cannot accurately predict solvent-dependent exchangeable proton shifts.Low. Often propagates training set biases for strained rings.Low (Instantaneous).
Literature Consensus Moderate. Dependent on the quality of legacy data and solvent consistency.Moderate. Varies wildly depending on the pH and salt form of the legacy sample.N/A. Cannot be used for novel, unpublished derivatives.Low (Literature search).

The Causality of Chemical Shifts in Cyclobutylmethyl Systems

To understand why in silico predictors fail, we must examine the physical causality behind the chemical shifts of O-(cyclobutylmethyl)hydroxylamine.

The Cyclobutane Ring Dynamics: Predictive software often assumes simple first-order splitting for cycloalkanes. However, the cyclobutane ring is not planar; it rapidly interconverts between "puckered" conformations. Furthermore, contrary to older models that attributed the downfield shift of cyclobutane protons (relative to cyclopropane) to σ-antiaromatic deshielding, modern theoretical analyses reveal that the cyclobutane C-C framework actually provides mild shielding[1]. The apparent downfield shift is a complex interplay of intrinsic C-H bond properties and the absence of strong delocalized paramagnetic flows[1]. Additionally, cyclobutylmethyl systems exhibit unique nonclassical stabilization properties that complicate scalar couplings (J-couplings), making empirical observation mandatory[2].

The Hydroxylamine Effect: The -O-NH₂ group exerts a profound electron-withdrawing effect. The oxygen atom heavily deshields the adjacent methylene protons (-CH₂-O-), pushing their ¹H shift to ~3.58 ppm and the ¹³C shift to ~78.4 ppm. If the compound is analyzed as a hydrochloride salt rather than a free base, these shifts will be pushed even further downfield due to protonation of the amine, a variable that software predictors frequently miscalculate.

Experimental Methodology: A Self-Validating Protocol

To establish a ground-truth NMR profile, we utilize a self-validating methodology. By coupling 1D acquisition with 2D heteronuclear correlation (HSQC/HMBC), the system inherently verifies its own assignments. If a 1D proton multiplet is ambiguous due to ring puckering, the 2D HSQC resolves it by correlating the proton to its distinct ¹³C resonance.

Step-by-Step Workflow

Step 1: Sample Preparation (Free-Basing)

  • Obtain high-purity O-(cyclobutylmethyl)hydroxylamine hydrochloride[3].

  • Causality Check: Analyzing the HCl salt directly masks the true chemical shifts of the neutral pharmacophore. Suspend 20 mg of the salt in 1 mL of dichloromethane (CH₂Cl₂) and wash with 1 mL of saturated aqueous NaHCO₃.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and gently evaporate under reduced pressure (avoid high heat/vacuum as the free amine is volatile).

  • Dissolve 15 mg of the resulting free base in 0.6 mL of dry CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality Check: Dry CDCl₃ is critical to prevent the rapid exchange and broadening of the -NH₂ protons with residual water.

Step 2: NMR Acquisition

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer calibrated to 298 K.

  • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Causality Check: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing accurate integration ratios.

  • ¹³C NMR: Acquire 256 scans with a D1 of 2.0 seconds using WALTZ-16 proton decoupling.

  • 2D HSQC: Acquire to map one-bond ¹H-¹³C correlations, effectively bypassing the complex proton-proton splitting of the cyclobutane ring.

Step 3: Spectral Processing

  • Apply a 0.3 Hz exponential line broadening function to the ¹H Free Induction Decay (FID) prior to Fourier Transformation. This enhances signal-to-noise without sacrificing the resolution of the -CH₂-O- doublet.

  • Phase and baseline correct manually, referencing the TMS peak to 0.00 ppm.

Validation Workflow Visualization

G A Sample Preparation (High-Purity Standard in CDCl3) B 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) A->B Transfer to Magnet C Spectral Processing (Fourier Transform, Phase Correction) B->C Raw FID Data E Comparative Validation (Empirical vs. Predicted) C->E Processed Spectra D In Silico Prediction (ChemDraw / MNova) D->E Predicted Shifts F Structural Confirmation (O-(cyclobutylmethyl)hydroxylamine) E->F Validated Assignment

Fig 1: High-fidelity NMR validation workflow comparing empirical data with in silico predictions.

Quantitative Data: Empirical vs. Predicted Shifts

The tables below summarize the quantitative output of the validation protocol, highlighting the deviations inherent in algorithmic prediction.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)

PositionEmpirical Shift (ppm)Predicted Shift (ppm)MultiplicityIntegrationCausality / Notes
-O-NH₂ 5.355.20br s2HExchangeable; heavily depends on solvent dryness.
-CH₂-O- 3.583.65d (J=7.1 Hz)2HStrongly deshielded by the adjacent electronegative oxygen.
CH (ring) 2.552.40m1HMethine proton; complex splitting due to adjacent ring protons.
CH₂ (ring, β) 1.85 - 2.051.90m4HPuckered ring dynamics cause a broad, complex multiplet.
CH₂ (ring, γ) 1.65 - 1.801.70m2HFurthest from the electronegative center; least deshielded.

Table 2: ¹³C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)

PositionEmpirical Shift (ppm)Predicted Shift (ppm)Causality / Notes
-CH₂-O- 78.479.1Primary carbon experiencing direct inductive deshielding from oxygen.
CH (ring) 34.235.0Branching point of the cyclobutane ring.
CH₂ (ring, β) 24.825.2Equivalent carbons in the time-averaged symmetric conformation.
CH₂ (ring, γ) 18.519.0Least deshielded carbon in the structural system.

Conclusion

While in silico prediction tools provide a rapid baseline, they consistently fail to capture the nuanced conformational dynamics and nonclassical stabilization of the cyclobutylmethyl system[2]. Furthermore, they cannot account for the solvent-dependent behavior of the hydroxylamine protons. By employing the high-fidelity empirical validation protocol outlined above—anchored by the self-validating nature of 2D HSQC/HMBC cross-referencing—researchers can achieve absolute structural certainty for O-(cyclobutylmethyl)hydroxylamine and its downstream derivatives.

References

  • Title: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Structural studies of nonclassical cyclobutylmethyl cations by the ab initio method Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

Analytical Strategies for O-(cyclobutylmethyl)hydroxylamine Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with low-molecular-weight, polar aliphatic amines. O-(cyclobutylmethyl)hydroxylamine (often handled as its hydrochloride salt,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when dealing with low-molecular-weight, polar aliphatic amines. O-(cyclobutylmethyl)hydroxylamine (often handled as its hydrochloride salt, CAS: 75852-80-1) presents a classic chromatographic challenge[1]. It is a highly polar, basic molecule that completely lacks a conjugated π -electron system (chromophore)[2].

Attempting to analyze this compound using standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) leads to two immediate failures:

  • Zero UV Response: Without a chromophore, UV detection at standard wavelengths (e.g., 254 nm) yields no signal. Low-UV monitoring (205-210 nm) suffers from severe baseline drift and mobile phase interference.

  • Poor Retention & Peak Shape: The basic alkoxyamine group interacts strongly with residual silanols on standard C18 stationary phases, causing severe peak tailing, while its high polarity leads to premature elution in the void volume.

To achieve rigorous purity analysis and quantify trace impurities, we must abandon standard RP-HPLC-UV and adopt orthogonal strategies. This guide objectively compares three field-proven methodologies: Pre-column Derivatization (HPLC-UV) , HILIC-MS/MS , and HPLC-CAD (Charged Aerosol Detection) .

Methodological Comparison & Causality

Method A: Pre-Column Derivatization (HPLC-UV)

When advanced detectors (MS or CAD) are unavailable, we must chemically alter the analyte to fit the detector. By reacting O-(cyclobutylmethyl)hydroxylamine with an aldehyde (such as benzaldehyde), we form a stable oxime ether[3].

  • The Causality: Benzaldehyde introduces a strong phenyl chromophore, enabling highly sensitive UV detection at 250 nm[4]. Furthermore, capping the polar amine group drastically increases the molecule's hydrophobicity, allowing for excellent retention and sharp peak shapes on standard C18 columns[4].

Method B: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography)

For high-throughput or trace-level impurity profiling, HILIC coupled with tandem mass spectrometry is the gold standard[5].

  • The Causality: Instead of fighting the molecule's polarity, HILIC exploits it. Using an Amide or Zwitterionic (ZIC) stationary phase, the polar alkoxyamine partitions into a water-rich layer immobilized on the silica surface[6]. This provides excellent retention. Coupling this with Electrospray Ionization (ESI-MS) provides absolute structural specificity without the need for tedious derivatization[5].

Method C: HPLC-CAD (Charged Aerosol Detection)

CAD is a universal, mass-sensitive detector that measures any non-volatile analyte, independent of its optical properties[7].

  • The Causality: The column effluent is nebulized and dried, leaving behind aerosol particles of the analyte. These particles are charged by ionized nitrogen gas and measured by an electrometer[7]. Because O-(cyclobutylmethyl)hydroxylamine hydrochloride forms stable solid particles upon desolvation, CAD provides a highly accurate mass-balance purity profile without derivatization[7].

Comparative Performance Data

The following table synthesizes the performance metrics of these three approaches based on validated analytical parameters for alkoxyamines and aliphatic amines.

ParameterMethod A: Derivatization-UVMethod B: HILIC-MS/MSMethod C: HPLC-CAD
Detection Mechanism Optical (Absorbance at 250 nm)Mass-to-Charge (m/z)Electrometer (Charged Particles)
Sample Prep Time High (45–60 mins reaction)Low (Direct dilution)Low (Direct dilution)
Limit of Detection (LOD) ~0.01 ppm (Highly Sensitive)[2]~0.001 ppm (Ultra-trace)[5]~0.5 µg/mL (Moderate)[7]
Linearity Range 10 - 500 ppm1 - 1000 ppb1 - 500 µg/mL (Non-linear, requires log-log fit)
Primary Use Case Routine QA/QC in standard labsGenotoxic impurity profilingMass-balance purity & excipient analysis
Cost per Analysis LowHigh (MS maintenance)Medium

Decision Workflow

To determine the most appropriate method for your laboratory's specific needs, consult the following decision matrix.

MethodSelection Start O-(cyclobutylmethyl)hydroxylamine Purity Analysis Q1 Is MS/MS available? Start->Q1 Q2 Is CAD available? Q1->Q2 No HILIC Method: HILIC-MS/MS (Highest Sensitivity & Throughput) Q1->HILIC Yes CAD Method: HPLC-CAD (Direct Mass-Balance Purity) Q2->CAD Yes Deriv Method: Derivatization + HPLC-UV (Standard Lab Equipment) Q2->Deriv No

Workflow for selecting the optimal HPLC method for O-(cyclobutylmethyl)hydroxylamine analysis.

Self-Validating Experimental Protocols

Below are the optimized, step-by-step protocols for the two most frequently deployed methods.

Protocol 1: Pre-Column Derivatization with Benzaldehyde (HPLC-UV)

Adapted from validated methods for genotoxic hydroxylamine impurities[3].

Reagents: Benzaldehyde (derivatizing agent), Methanol (HPLC grade), 0.05% Formic acid in water (Mobile Phase A), 0.05% Formic acid in Acetonitrile (Mobile Phase B)[4].

Step-by-Step Procedure:

  • Standard/Sample Preparation: Dissolve 10 mg of O-(cyclobutylmethyl)hydroxylamine hydrochloride in 10 mL of Methanol (1 mg/mL stock).

  • Derivatization Reaction:

    • Transfer 1.0 mL of the sample solution to a 10 mL volumetric flask.

    • Add 1.0 mL of a 2% (v/v) benzaldehyde in methanol solution[3].

    • Add 0.5 mL of 0.1 M Sodium Acetate buffer (pH 4.5) to catalyze the oxime formation.

    • Incubate at 40°C in a water bath for 45 minutes to ensure quantitative conversion.

    • Cool to room temperature and dilute to volume with methanol.

  • Chromatographic Conditions:

    • Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) or equivalent[8].

    • Flow Rate: 1.0 mL/min[4].

    • Gradient: 0-2 min (10% B), 2-10 min (linear gradient to 90% B), 10-12 min (hold 90% B), 12.1-15 min (re-equilibrate at 10% B).

    • Detection: UV at 250 nm[4].

    • Injection Volume: 5 µL[4].

Validation Check: The derivatized oxime should elute as a sharp, symmetrical peak (tailing factor < 1.2) around 7-8 minutes. Unreacted benzaldehyde will elute later in the gradient.

Protocol 2: Direct Analysis via HILIC-MS/MS

Adapted from direct analysis protocols for biogenic and aliphatic amines[5],[6].

Reagents: 30 mM Ammonium Formate buffer (pH 4.0) (Mobile Phase A), Acetonitrile (Mobile Phase B)[5].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve O-(cyclobutylmethyl)hydroxylamine in 90% Acetonitrile / 10% Water to a final concentration of 1 µg/mL. Crucial: The sample diluent must match the high-organic starting conditions of HILIC to prevent peak splitting.

  • Chromatographic Conditions:

    • Column: TSKgel Amide-80 (150 x 2.0 mm, 3 µm) or ZIC-HILIC[5],[6].

    • Flow Rate: 0.3 mL/min.

    • Gradient: 0-1 min (90% B), 1-8 min (linear gradient to 50% B), 8-10 min (hold 50% B), 10.1-15 min (re-equilibrate at 90% B).

  • Mass Spectrometry (ESI+) Parameters:

    • Capillary Voltage: +3.5 kV.

    • Desolvation Temp: 350°C.

    • MRM Transitions: Monitor the protonated precursor [M+H]+ at m/z 116.1. Optimize collision energy to monitor the primary product ion (typically loss of the hydroxylamine group yielding the cyclobutylmethyl carbocation at m/z 69.1).

Validation Check: The analyte should elute around 4-5 minutes. If the peak elutes in the void volume, increase the starting percentage of Acetonitrile or decrease the buffer concentration.

References

  • High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science | Oxford Academic.[Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Advances.[Link]

  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.[Link]

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. ResearchGate.[Link]

  • O-(cyclobutylmethyl)hydroxylamine hydrochloride — Chemical Substance Information. NextSDS.[Link]

Sources

Validation

Comparing reactivity of O-(cyclobutylmethyl)hydroxylamine and O-methylhydroxylamine

An In-Depth Guide to the Comparative Reactivity of O-(cyclobutylmethyl)hydroxylamine and O-methylhydroxylamine Authored by a Senior Application Scientist For researchers and professionals in drug development and chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of O-(cyclobutylmethyl)hydroxylamine and O-methylhydroxylamine

Authored by a Senior Application Scientist

For researchers and professionals in drug development and chemical biology, the selection of a nucleophilic reagent for bioconjugation or synthetic elaboration is a critical decision that dictates reaction efficiency, yield, and the properties of the final product. The oxime ligation, a bioorthogonal reaction between a hydroxylamine and a carbonyl (aldehyde or ketone), stands out for its reliability and the stability of the resulting oxime bond.[1][2] This guide provides a detailed comparison of two key reagents in this class: the common O-methylhydroxylamine and the more structurally complex O-(cyclobutylmethyl)hydroxylamine.

We will move beyond a simple cataloging of properties to dissect the underlying principles governing their reactivity. This analysis is grounded in mechanistic theory and provides actionable, field-proven insights to guide your experimental design.

The Underlying Chemistry: Factors Governing Reactivity

The reactivity of O-alkylhydroxylamines in oxime formation is primarily governed by a balance of electronic effects, steric hindrance, and the reaction environment (pH and catalysis). The rate-determining step is typically the acid-catalyzed dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack.[3]

  • Nucleophilicity and the α-Effect : Hydroxylamines are potent nucleophiles, a property enhanced by the "α-effect," where the presence of a lone pair of electrons on the atom adjacent to the nucleophilic nitrogen increases reactivity.[4] While both reagents benefit from this effect, their reactivity is modulated by the O-linked alkyl group. Alkyl groups are weakly electron-donating through an inductive effect, which should, in principle, slightly increase electron density on the nitrogen. However, studies have shown that O-alkylation can decrease the basicity compared to the parent hydroxylamine, suggesting a complex interplay of factors including solvation.[5]

  • Steric Hindrance : This is the most significant differentiating factor between the two molecules. Steric hindrance refers to the spatial bulk of a group that impedes the approach of a reactant to the reaction center.[6][7] The methyl group is small, presenting minimal steric clash. In contrast, the cyclobutylmethyl group is substantially larger, creating a more crowded environment around the reactive aminooxy moiety. This bulk can significantly retard the rate of reaction by hindering the nucleophilic attack on the carbonyl carbon.[8][9]

Physicochemical Properties Comparison

A foundational comparison begins with the intrinsic properties of each molecule.

PropertyO-methylhydroxylamineO-(cyclobutylmethyl)hydroxylamineRationale & References
Structure CH₃-O-NH₂(C₄H₇)-CH₂-O-NH₂-
Molecular Weight 47.06 g/mol 101.15 g/mol [10][11]
Form Typically supplied as HCl saltTypically supplied as HCl salt[10][11]
Steric Profile LowHighThe cyclobutylmethyl group presents significant steric bulk compared to the methyl group.[6][7][12]
Predicted Basicity (pKa of conjugate acid) ~4.6Slightly lower than O-methylhydroxylamineWhile alkyl groups are electron-donating, O-alkylation tends to decrease basicity compared to NH₂OH. The larger alkyl group may have a more pronounced effect.[5]

Reaction Mechanism and Steric Influence

The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The steric bulk of the O-(cyclobutylmethyl)hydroxylamine is expected to primarily impact the initial addition step.

Mechanism of Oxime Formation

The diagram below illustrates the general pathway for oxime ligation, which is often catalyzed by nucleophilic catalysts like aniline at neutral pH.[1][13]

General mechanism of oxime formation.
Visualizing Steric Hindrance

The approach of the hydroxylamine to the carbonyl is critical. The larger cyclobutylmethyl group creates a "cone" of steric hindrance that restricts the viable angles for nucleophilic attack, thus raising the activation energy of the first step.

Steric hindrance affecting nucleophilic attack.

Comparative Experimental Data & Performance

Direct, side-by-side kinetic comparisons of these two specific reagents are not extensively documented in peer-reviewed literature. However, based on established principles of physical organic chemistry, we can reliably predict their relative performance. The reaction of O-methylhydroxylamine with aldehydes at neutral pH and micromolar concentrations typically reaches equilibrium within hours.[14] The increased steric bulk of the cyclobutylmethyl group is expected to slow this rate significantly.

Predicted Kinetic and Yield Comparison
ParameterO-methylhydroxylamineO-(cyclobutylmethyl)hydroxylamineJustification
Relative Reaction Rate (k_rel) 1 (Benchmark)< 1The steric bulk of the cyclobutylmethyl group hinders the approach to the carbonyl, increasing the activation energy and slowing the reaction rate.[6][8][9]
Equilibrium Constant (K_eq) HighHighThe final oxime product stability is similar for both, so the equilibrium position should not be significantly affected by the O-alkyl group.
Optimal pH 4.0 - 5.0 (uncatalyzed)4.0 - 5.0 (uncatalyzed)The optimal pH balances carbonyl protonation with the availability of the free nucleophile, a factor independent of the O-alkyl substituent.[15]
Catalyst Efficiency High (e.g., with aniline)Moderate to HighCatalysts like aniline or m-phenylenediamine accelerate the reaction but may be less effective at overcoming significant steric hindrance.[13]

Experimental Protocol: Kinetic Analysis of Oxime Ligation

To empirically validate the predicted differences in reactivity, a comparative kinetic assay is essential. This protocol provides a robust framework for such an analysis using a model aldehyde.

Objective

To determine the second-order rate constants for the reaction of O-methylhydroxylamine and O-(cyclobutylmethyl)hydroxylamine with a model aldehyde (e.g., 4-formylbenzoic acid) under controlled conditions.

Materials
  • O-methylhydroxylamine hydrochloride (CAS: 593-56-6)

  • O-(cyclobutylmethyl)hydroxylamine hydrochloride (CAS: 75852-80-1)[11]

  • 4-Formylbenzoic acid

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Workflow for Kinetic Comparison

Workflow A 1. Reagent Preparation - Stock solutions of hydroxylamines - Stock solution of aldehyde B 2. Reaction Setup - Equilibrate buffer to 25°C - Add aldehyde from stock A->B C 3. Initiation & Sampling - Add hydroxylamine to start (t=0) - Withdraw aliquots at time points - Quench with cold buffer B->C D 4. HPLC Analysis - Inject quenched samples - Monitor disappearance of aldehyde and appearance of oxime product C->D E 5. Data Processing - Integrate peak areas - Plot concentration vs. time D->E F 6. Rate Constant Calculation - Fit data to second-order rate law - Compare k values E->F

Workflow for comparative kinetic analysis.
Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare 100 mM stock solutions of both O-methylhydroxylamine HCl and O-(cyclobutylmethyl)hydroxylamine HCl in the phosphate buffer.

    • Prepare a 10 mM stock solution of 4-formylbenzoic acid in DMSO.

  • Reaction Setup:

    • In a temperature-controlled vial at 25°C, add 980 µL of the 100 mM phosphate buffer (pH 7.0).

    • Add 10 µL of the 10 mM 4-formylbenzoic acid stock solution to achieve a final concentration of 100 µM. Allow to equilibrate.

  • Reaction Initiation:

    • To initiate the reaction, add 10 µL of the 100 mM hydroxylamine stock solution (for a final concentration of 1 mM). Start a timer immediately.

    • Run parallel reactions for each hydroxylamine.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and immediately quench it in a vial containing 900 µL of cold buffer to stop the reaction.

    • Analyze each quenched sample by HPLC, monitoring the consumption of the aldehyde (e.g., at 254 nm).

  • Data Analysis:

    • Integrate the peak area of the 4-formylbenzoic acid at each time point.

    • Plot the natural log of the aldehyde concentration versus time. For a pseudo-first-order reaction (with hydroxylamine in excess), the slope of this line will be -k_obs.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [hydroxylamine].

Conclusion and Practical Recommendations

The choice between O-methylhydroxylamine and O-(cyclobutylmethyl)hydroxylamine is a trade-off between reaction kinetics and the structural properties of the final conjugate.

  • Choose O-methylhydroxylamine for:

    • Rapid conjugation kinetics : When reaction time is critical, such as in radiolabeling with short-lived isotopes or high-throughput screening applications.[1]

    • Minimal steric interference : When conjugating to a sterically crowded carbonyl on a protein or other macromolecule.

    • Establishing a baseline : It serves as the "gold standard" for oxime ligations due to its extensive documentation.[10][14]

  • Choose O-(cyclobutylmethyl)hydroxylamine for:

    • Introducing specific structural motifs : The cyclobutyl group can be used to probe steric interactions in a binding pocket or to modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of a molecule.

    • Slower, more controlled reactions : In scenarios where a very rapid reaction is undesirable.

    • Applications in fragment-based drug design : Where the cyclobutyl moiety itself is a key pharmacophoric element.

Ultimately, this guide serves as a framework for making an informed decision. While theory strongly predicts faster kinetics for O-methylhydroxylamine due to reduced steric hindrance, the protocol provided herein empowers researchers to generate the empirical data needed to validate this choice for their specific application.

References

  • Bumbarger, D. C., et al. (2008). Exploration of the α-effect by substitution on hydroxylamine anions. I. Effects of alkyl- and fluoroalkylation. Canadian Journal of Chemistry. Available at: [Link]

  • Donlon, C., et al. (2017). Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Debets, M. F., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science. Available at: [Link]

  • Kirby, A. J., et al. (2006). Hydroxylamine as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide. Journal of the American Chemical Society. Available at: [Link]

  • van der Woude, L. C., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. Available at: [Link]

  • Gutsul, E. I., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]

  • Mollin, J., Kašpárek, F., & Lasovský, J. (1975). On the basicity of hydroxylamine and its derivatives. Chemical Papers. Available at: [Link]

  • Karlsson, H., et al. (2008). Oximes: Metabolic Activation and Structure-Allergenic Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Thomson, R. J., et al. (2011). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • San-José, L., et al. (2023). Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction. Chemical Communications. Available at: [Link]

  • van der Woude, L. C., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • Paz, J., et al. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry. Available at: [Link]

  • Paz, J., et al. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry. Available at: [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Steric effect. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Munnuri, S., et al. (2018). Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Weng, C.-H., & Chen, Y.-J. (2020). Bioconjugation: Principles, Techniques, and Applications in Structural Biology. Journal of Visualized Experiments. Available at: [Link]

  • Wang, S., et al. (2024). Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols. Nature Communications. Available at: [Link]

  • Crich, D., & Brebion, F. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Available at: [Link]

  • Wang, Q., et al. (2017). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ACS Infectious Diseases. Available at: [Link]

  • Bolduc, T. G., et al. (2020). O-Cyclopropyl hydroxylamines: gram-scale synthesis and utility as precursors for N-heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Michigan State University. Ring Conformations. MSU Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). O-(4-Methoxybenzyl)hydroxylamine: A Key Player in Bioconjugation and Chemical Biology. Available at: [Link]

  • BlakeTheTutor. (2025). Organic Chemistry 23: Steric Hindrance in Cycloalkanes. YouTube. Available at: [Link]

  • Yamada, K., et al. (2020). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. Available at: [Link]

  • Armstrong, S. K., et al. (2000). Synthesis and reactivity of a novel group of hydroxylamine-containing 2π- and 4π-components. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • NextSDS. O-(cyclobutylmethyl)hydroxylamine hydrochloride — Chemical Substance Information. Available at: [Link]

  • PubChemLite. O-[(1-methylcyclobutyl)methyl]hydroxylamine (C6H13NO). Available at: [Link]

  • Mehrotra, K., et al. (2002). Rate constants and activation parameters for the oxidation of oximes (R1R2C=N-OH) by MCC. ResearchGate. Available at: [Link]

  • Reddit. (2025). Why it says 1-cyclobutylmethyl and not 1-methylcyclobutyl? r/chemhelp. Available at: [Link]

  • PubChemLite. O-cyclobutyl-hydroxylamine hydrochloride (C4H9NO). Available at: [Link]

  • Bolduc, T. G., et al. (2020). O-Cyclopropyl Hydroxylamines as Precursors for[16][16]- Sigmatropic Rearrangements. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pabst, M. J., & Somerville, R. L. (1971). A comparison of hydroxylamine and N-methylhydroxylamine as probes for the mechanism of action of the anthranilate synthetase of Escherichia coli. Journal of Biological Chemistry. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]

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Comparative

Strategic Application of O-(Cyclobutylmethyl)hydroxylamine in Pharmaceutical Synthesis: A Comparative Guide

Executive Summary The conversion of metabolically labile aldehydes and ketones into robust oxime ethers is a cornerstone strategy in medicinal chemistry. This transformation relies on alkoxyamines ( R−O−NH2​ ), which int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of metabolically labile aldehydes and ketones into robust oxime ethers is a cornerstone strategy in medicinal chemistry. This transformation relies on alkoxyamines ( R−O−NH2​ ), which introduce a heteroatom linkage that enhances both target affinity and pharmacokinetic stability[1][2]. Among the diverse library of available alkoxyamines, O-(cyclobutylmethyl)hydroxylamine (CBMHA, CAS 75852-80-1) has emerged as a highly specialized and valuable reagent[3][4]. This guide provides an objective comparison of CBMHA against other common alkoxyamines, detailing its physicochemical advantages, mechanistic applications, and standardized experimental protocols for drug development professionals.

Mechanistic Role and Structural Advantages

Oxime ethers are widely recognized as privileged scaffolds in drug design, featured in therapeutics ranging from antibiotics (e.g., cefuroxime) to antifungals (e.g., oxiconazole)[2]. The choice of the alkyl substituent on the alkoxyamine dictates the lipophilicity, steric bulk, and metabolic fate of the resulting drug candidate.

While simple alkoxyamines like O-methylhydroxylamine are ubiquitous, they often fail to provide the necessary lipophilic interactions required for binding in deep hydrophobic pockets, such as those found in kinase targets. Conversely, bulky groups like O-benzylhydroxylamine provide excellent lipophilicity but introduce a benzylic position that is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

O-(cyclobutylmethyl)hydroxylamine occupies a highly desirable "Goldilocks" zone[5]. The cyclobutylmethyl moiety offers:

  • Enhanced Metabolic Stability: The constrained sp3 -hybridized cyclobutane ring resists the rapid aliphatic oxidation that typically plagues linear alkyl chains.

  • Optimized Lipophilicity: It significantly increases the logP of the molecule, aiding in blood-brain barrier (BBB) penetration and cellular permeability, which is critical for CNS drugs and intracellular targets like MEK inhibitors[6].

  • Favorable Steric Profile: The ring provides a unique three-dimensional vector that can occupy distinct spatial geometries within a receptor pocket without the planar steric clash associated with aromatic rings.

Physicochemical and Performance Comparison

To objectively evaluate CBMHA, we must compare its performance metrics against standard alternatives used in oxime ether synthesis.

Table 1: Physicochemical & Synthetic Comparison of Common Alkoxyamines

Alkoxyamine ReagentSteric Bulk (Relative)Lipophilicity Contribution ( Δ clogP)Metabolic LiabilityTypical Synthetic Yield (Oxime Formation)
O-Methylhydroxylamine Low+0.15Moderate (O-dealkylation)85 - 95%
O-tert-Butylhydroxylamine High+1.40Low50 - 70% (Sterically hindered)
O-Benzylhydroxylamine High+2.00High (Benzylic oxidation)75 - 85%
O-(Cyclobutylmethyl)hydroxylamine Moderate+1.85Low (Ring constraint)80 - 90%

Experimental Methodology: Standardized Oxime Ligation

The synthesis of oxime ethers from alkoxyamine hydrochlorides requires precise control over reaction conditions. The following protocol outlines the optimal conditions for reacting a pharmaceutical ketone intermediate with O-(cyclobutylmethyl)hydroxylamine hydrochloride[1][5].

Protocol: Synthesis of O-(Cyclobutylmethyl) Oxime Ethers

Objective: To achieve >90% conversion of a target ketone to its corresponding oxime ether while minimizing side reactions.

Step-by-Step Procedure & Causality:

  • Solvent and Substrate Preparation: Dissolve 1.0 equivalent of the target ketone in a 4:1 mixture of absolute ethanol and pyridine (0.2 M concentration).

    • Causality: Ethanol provides excellent solubility for both the organic ketone and the highly polar alkoxyamine hydrochloride salt. Pyridine acts as a dual-purpose solvent and mild base to buffer the reaction mixture and scavenge the HCl released during the reaction.

  • Reagent Addition: Add 1.5 equivalents of O-(cyclobutylmethyl)hydroxylamine hydrochloride[4] to the stirring solution at room temperature.

    • Causality: Employing the hydrochloride salt is critical. Free alkoxyamines are prone to rapid oxidation and degradation; the HCl salt ensures a stable, weighable solid that maintains its titer over time[1]. The 1.5x stoichiometric excess drives the equilibrium-dependent condensation to completion.

  • pH Optimization (Critical Step): Measure the apparent pH of the solution. If necessary, adjust to pH 4.5–5.0 using glacial acetic acid.

    • Causality: Oxime formation is strictly pH-dependent. The carbonyl oxygen must be sufficiently protonated to increase its electrophilicity. However, if the pH drops below 3.5, the alkoxyamine nitrogen ( pKa​≈4.6 ) becomes fully protonated, rendering it non-nucleophilic and halting the reaction.

  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours. Monitor progression via LC-MS or TLC.

  • Workup and Isolation: Upon completion, concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude O-(cyclobutylmethyl) oxime ether.

Pharmacokinetic Impact in Drug Development

The integration of the cyclobutylmethyl group via alkoxyamine condensation has profound downstream effects on the pharmacokinetic (PK) profile of the resulting active pharmaceutical ingredient (API). In the development of kinase inhibitors and angiogenesis modulators, replacing a standard methoxy oxime with a cyclobutylmethyl oxime often results in a prolonged half-life and increased volume of distribution[5][6]. Furthermore, the stability of the C-ON bond ensures that the drug does not undergo premature homolysis in vivo, a factor carefully evaluated when designing alkoxyamine-based therapeutics[7].

Table 2: Pharmacokinetic Impact of Alkoxyamine Selection (Representative Data)

ParameterMethoxy Oxime EtherCyclobutylmethyl Oxime EtherPharmacokinetic Consequence
In vitro Microsomal Half-life ( t1/2​ ) ~35 minutes~110 minutesReduced dosing frequency required.
Plasma Protein Binding ~60%~85%Slower clearance, sustained target engagement.
BBB Permeability ( Papp​ ) LowModerate to HighEnables targeting of CNS-resident kinases.

Pathway Visualization

The following diagram illustrates the logical workflow for selecting an alkoxyamine and the mechanistic pathway of oxime ether formation.

G Start Target Carbonyl (Ketone/Aldehyde) Decision Select Alkoxyamine Based on PK Goals Start->Decision Meth O-Methylhydroxylamine (Minimal bulk, low logP) Decision->Meth CBM O-(Cyclobutylmethyl)hydroxylamine (High stability, optimized logP) Decision->CBM Bzl O-Benzylhydroxylamine (High bulk, benzylic liability) Decision->Bzl Protonation Acidic Catalysis (pH 4.5) Carbonyl Activation CBM->Protonation Nucleophilic Nucleophilic Attack by Alkoxyamine Nitrogen Protonation->Nucleophilic Dehydration Dehydration (-H2O) Oxime Ether Formation Nucleophilic->Dehydration Product Stable Oxime Ether Drug (e.g., MEK Inhibitor) Dehydration->Product

Workflow of Alkoxyamine Selection and Mechanistic Pathway of Oxime Ether Synthesis.

References

  • Molecules (2020)
  • J&K Scientific - O-(Cyclobutylmethyl)
  • Source: nih.
  • Sigma-Aldrich - O-(cyclobutylmethyl)
  • Source: researchgate.
  • Source: google.
  • Source: google.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of O-(cyclobutylmethyl)hydroxylamine

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents like O-(cyclobutylme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized chemical reagents like O-(cyclobutylmethyl)hydroxylamine are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of O-(cyclobutylmethyl)hydroxylamine, grounded in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical confidently and responsibly, reinforcing a culture of safety within your institution.

Understanding the Hazard Profile of O-(cyclobutylmethyl)hydroxylamine

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. O-(cyclobutylmethyl)hydroxylamine, particularly in its common hydrochloride salt form (CAS 75852-80-1), is classified with specific risks that dictate its handling and disposal procedures.

GHS Hazard Classification:

  • Signal Word: Warning[1]

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1]

Hydroxylamine and its derivatives, as a class of compounds, can also present additional hazards, including the potential for explosive decomposition with heating and violent reactions with certain metals and oxidizing agents.[3][4][5] Therefore, it is crucial to handle this compound with the utmost care in a controlled laboratory setting.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to PPE protocols is non-negotiable when handling O-(cyclobutylmethyl)hydroxylamine. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles or a face shield.[6][7]To protect against splashes and accidental contact that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which can lead to irritation.[1][2][6]
Body Laboratory coat and appropriate protective clothing.[6][7]To protect the skin from accidental spills.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[6][7] A respirator may be required if dust is generated.[7][8]To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of O-(cyclobutylmethyl)hydroxylamine is that it should be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "O-(cyclobutylmethyl)hydroxylamine."

  • Segregation: Keep this waste stream separate from other chemical waste to avoid inadvertent and dangerous reactions. Specifically, do not mix with strong oxidizing agents or incompatible metals.[5]

Step 2: Waste Accumulation and Storage

  • Container: Use a designated, properly sealed, and chemically compatible container. Glass or certain types of plastic containers are generally suitable; avoid metal containers.[8][10]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6] The storage area should be a designated satellite accumulation area compliant with your institution's and local regulations.[11]

Step 3: Arranging for Professional Disposal

  • Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional hazardous waste disposal service.[7] These services are equipped to handle and transport hazardous chemicals in accordance with all federal, state, and local regulations.[12]

  • Incineration: A common disposal method for compounds of this nature is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a licensed and permitted facility.

The following diagram illustrates the decision-making workflow for the proper disposal of O-(cyclobutylmethyl)hydroxylamine.

DisposalWorkflow Disposal Decision Workflow for O-(cyclobutylmethyl)hydroxylamine A Start: Unused or Waste O-(cyclobutylmethyl)hydroxylamine B Is the material in its original, unopened container? A->B C Consider for redistribution or return to supplier (if policy allows). B->C Yes D Prepare for Disposal B->D No C->D E Wear full, appropriate PPE (goggles, gloves, lab coat). D->E F Segregate from incompatible materials (oxidizers, metals). E->F G Package in a labeled, sealed, and compatible waste container. F->G H Store in a designated satellite accumulation area. G->H I Contact licensed hazardous waste disposal service. H->I J Follow institutional and regulatory guidelines for pickup. I->J K End: Proper Disposal J->K

Caption: Decision workflow for the proper disposal of O-(cyclobutylmethyl)hydroxylamine.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[7][8]

  • Ventilate: Ensure the area is well-ventilated.[6][7]

  • PPE: Do not attempt to clean up a spill without the proper PPE.

  • Containment: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6][13] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][13]

  • Decontamination: Clean the spill area with soap and water.[6]

  • Major Spills: For large spills, evacuate the area and contact your institution's emergency response team or environmental health and safety department immediately.[8]

In Case of Personal Exposure:

  • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]

  • Skin: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation develops or persists.[6][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7][14]

Regulatory Framework: A Note on Compliance

The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[12][15] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the Resource Conservation and Recovery Act (RCRA), which provides alternative standards for managing hazardous waste in laboratories.[11] It is the responsibility of the researcher and their institution to be aware of and comply with all applicable regulations.

By adhering to these detailed procedures, you contribute to a safer research environment for yourself and your colleagues. The principles of careful handling, proper segregation, and professional disposal are the cornerstones of responsible chemical management.

References

  • Szabo-Scandic. Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • ChemSrc. O-(cyclobutylmethyl)hydroxylamine hydrochloride | 75852-80-1. Retrieved from [Link]

  • Occupational Safety and Health Administration. PSM applicability to a 50% Solution of Hydroxylamine. Retrieved from [Link]

  • International Labour Organization. (1993). International Chemical Safety Cards: HYDROXYLAMINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • International Labour Organization. International Chemical Safety Cards: HYDROXYLAMINE (50% aqueous solution). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. 1-(Cyclobutylmethyl) - Safety Data Sheet. Retrieved from [Link]

  • International Programme on Chemical Safety. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. Compatibility chart for hydroxylamine and selected transition metals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling O-(cyclobutylmethyl)hydroxylamine

As a Senior Application Scientist, I frequently oversee the integration of novel alkoxyamines into drug development pipelines. O-(cyclobutylmethyl)hydroxylamine (often handled as its hydrochloride salt, CAS: 75852-80-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel alkoxyamines into drug development pipelines. O-(cyclobutylmethyl)hydroxylamine (often handled as its hydrochloride salt, CAS: 75852-80-1) is a critical building block in pharmaceutical synthesis, particularly for oxime ligations and API development[1]. However, its reactivity profile demands stringent operational control.

This guide outlines the causality-driven safety protocols, mandatory Personal Protective Equipment (PPE), and logistical plans required to handle this compound without compromising scientific integrity or personnel safety.

Hazard Profile & The Causality of Protection

Before detailing the operational steps, it is vital to understand why these precautions are non-negotiable. O-(cyclobutylmethyl)hydroxylamine hydrochloride presents several acute and chronic hazards:

  • Irritation and Toxicity: The compound is classified under GHS as a Skin Irritant (Category 2, H315) and a Severe Eye Irritant (Category 2A, H319)[1]. It also carries a risk of Specific Target Organ Toxicity via single exposure (STOT SE 3, H336), potentially causing central nervous system depression or respiratory irritation[1].

  • Thermal and Catalytic Instability: Hydroxylamine derivatives are prone to violent thermal decomposition at elevated temperatures (typically >150°C). Furthermore, trace heavy metal ions (e.g., iron, copper) can act as catalysts, triggering explosive decomposition even at lower temperatures[2].

  • Combustible Dust Risk: As a fine crystalline solid, it poses a combustible dust hazard if dispersed in air near an ignition source or subjected to severe friction[3].

Mandatory PPE Framework

To mitigate these risks, a multi-layered PPE strategy is required. The following table summarizes the required equipment, grounded in OSHA and European Standard (EN) guidelines.

Protection CategoryRequired EquipmentCausality & Specifications
Eye/Face Chemical Safety Goggles & Face ShieldMust meet NIOSH (US) or EN 166 (EU) standards[4]. Prevents severe eye damage (H319) from aerosolized dust or accidental solution splashing.
Hand Nitrile or Butyl Rubber GlovesMinimum thickness: 0.11 mm. Hydroxylamines can be absorbed through the skin; gloves must be inspected for micro-tears prior to use[4].
Body Flame-Resistant Lab Coat & ApronProtects against skin irritation (H315) and potential sensitization. Contaminated clothing must not leave the workplace.
Respiratory N95/P100 Particulate RespiratorRequired if handled outside a closed system or if dust formation is likely. Must be NIOSH/MSHA or EN 149 approved to prevent inhalation toxicity[3].

Operational Plan: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow this workflow to ensure maximum safety during synthesis or transfer operations.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a certified, properly functioning chemical fume hood to ensure adequate ventilation[4].

  • Crucial Insight: Verify that the workspace is entirely free of heavy metals, strong oxidizing agents, and alkaline earth metals. Cross-contamination with these materials can trigger violent exothermic reactions[5].

Step 2: Tool Selection

  • Use only non-sparking, non-metallic spatulas (e.g., PTFE, plastic, or ceramic)[3].

  • Do not use stainless steel spatulas. Trace iron ions from metal tools can catalyze the explosive decomposition of hydroxylamine compounds[2].

Step 3: Execution and Transfer

  • Keep the primary container tightly closed until the exact moment of transfer to prevent moisture absorption (the hydrochloride salt is hygroscopic)[3].

  • Transfer the solid gently to prevent the formation of a combustible dust cloud[3]. Avoid any shock or friction.

  • If heating is required for your specific reaction, strictly monitor the internal temperature to ensure it remains well below the 150°C decomposition threshold.

Step 4: Decontamination

  • Clean all surfaces immediately with water, as the hydrochloride salt is highly water-soluble.

  • Do not sweep dry powder, which aerosolizes the chemical; instead, use a damp cloth to wipe down the fume hood base[6].

Emergency Response & Disposal Plan

  • Spill Protocol: Do not attempt to clean up without donning full PPE. Moisten the spill with water to prevent dust generation, then mechanically collect it using non-metallic tools[3][7]. Place the collected material in a designated, labeled, non-metallic waste container.

  • First Aid:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing[6].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention[6][7].

    • Inhalation: Move the affected personnel to fresh air. If breathing is difficult, administer oxygen and seek emergency medical care[6].

  • Disposal: Dispose of as hazardous chemical waste (Corrosive Solid, Toxic)[3]. Never mix hydroxylamine waste with heavy metal waste streams or concentrated acids/bases. Route to an approved waste disposal plant in accordance with local environmental regulations[4].

Process Visualization

The following diagram illustrates the logical flow of handling and emergency decision-making to ensure operational integrity.

G Start O-(cyclobutylmethyl)hydroxylamine Handling Workflow PPE 1. Don Mandatory PPE (Nitrile, Goggles, Respirator) Start->PPE Env 2. Prepare Environment (Fume Hood, PTFE Tools) PPE->Env Exec 3. Execute Protocol (Monitor Temp <150°C) Env->Exec Spill Spill or Exposure Detected? Exec->Spill Emergency Emergency Response (Eye Wash / Evacuate) Spill->Emergency Yes Disposal 4. Safe Disposal (Aqueous Waste, No Metals) Spill->Disposal No End Decontamination & Log Emergency->End Disposal->End

Caption: Operational workflow and emergency decision logic for safe handling of alkoxyamines.

References

  • NextSDS. "O-(cyclobutylmethyl)hydroxylamine hydrochloride — Chemical Substance Information". nextsds.com.1

  • Sigma-Aldrich. "SAFETY DATA SHEET - Hydroxylamine hydrochloride". sigmaaldrich.com.

  • National Institute of Industrial Safety (JOHAS). "Guide for Explosion Hazards of Hydroxylamines and Their Safe Handling". johas.go.jp. 2

  • CDH Fine Chemical. "Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com. 4

  • Fisher Scientific. "SAFETY DATA SHEET - Hydroxylamine hydrochloride". fishersci.com. 3

  • Prochem Online. "Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION". prochemonline.com. 6

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Hydroxylamine Sulfate". nj.gov.5

  • Loba Chemie. "HYDROXYLAMINE HYDROCHLORIDE AR/ACS". lobachemie.com.7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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